4-(4-Methoxy-benzenesulfonyl)-piperidine
Description
Chemical Significance of Piperidine (B6355638) and Sulfonyl Scaffolds in Organic and Interdisciplinary Research
The piperidine ring and the sulfonamide linkage are two of the most important structural motifs in medicinal chemistry and materials science. Their individual properties and the functionalities that arise from their combination are central to the design of a vast array of chemical entities.
Prevalence of Piperidine Derivatives in Chemical Syntheses and Frameworks
The piperidine scaffold, a six-membered heterocycle with one nitrogen atom, is a ubiquitous structural element in a multitude of natural products and synthetic compounds. nih.govdigitellinc.com Its prevalence is a testament to its versatility as a building block in organic synthesis. ijnrd.org Piperidine derivatives are integral to numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antivirals. ijnrd.org The ability to readily modify the piperidine ring through various chemical reactions allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. thieme-connect.comresearchgate.net This adaptability has made the piperidine scaffold a "privileged structure" in drug discovery, consistently appearing in FDA-approved medications for a wide range of conditions. digitellinc.com
Structural Classification and Positioning of 4-(4-Methoxy-benzenesulfonyl)-piperidine within Sulfonylated Piperidine Frameworks
Uniqueness of the 4-Substituted Piperidine Moiety
The substitution pattern on the piperidine ring significantly influences its conformational preferences and how it interacts with its environment. In 4-substituted piperidines, the substituent is positioned at the para-position relative to the nitrogen atom. This arrangement can lead to a more balanced and predictable conformational behavior compared to other substitution patterns. The synthesis of 4-substituted piperidines is a well-established area of organic chemistry, with various methods available to introduce a wide range of functional groups at this position. rsc.org This particular substitution pattern is frequently explored in the development of new chemical entities, as it allows for the introduction of diverse side chains that can significantly impact biological activity. nih.gov
Overview of Academic Research Trajectories for Analogous Piperidine-Sulfonamide Structures
The combination of piperidine and sulfonamide moieties has been a fruitful area of research, leading to the discovery of compounds with a wide range of biological activities. Studies have explored the synthesis and evaluation of piperidine-sulfonamide analogs for various applications. For instance, novel sulfonamide derivatives containing a piperidine moiety have been investigated as potential bactericides for managing plant bacterial diseases. nih.gov Research has also focused on the development of piperazine (B1678402) sulfonamide analogs as inhibitors of enzymes like α-amylase, with potential applications in managing type 2 diabetes. researchgate.netnih.gov Furthermore, the structural and electronic properties of sulfonamide derivatives are a continuous subject of study to understand their interactions with biological macromolecules. researchgate.net
Interactive Data Tables
Table 1: Properties of 4-Methoxybenzenesulfonyl Chloride
| Property | Value | Source |
| Molecular Formula | C₇H₇ClO₃S | nih.gov |
| Molecular Weight | 206.65 g/mol | nih.gov |
| CAS Number | 98-68-0 | nih.gov |
| Appearance | White to Almost white powder to lump | tcichemicals.com |
| Purity | >98.0% | tcichemicals.com |
Evolution of Synthetic Methodologies in this Class of Compounds
The synthesis of aryl sulfonyl piperidines has evolved from classical methods to more sophisticated and versatile protocols, enhancing efficiency, substrate scope, and functional group tolerance.
Historically, the primary method for creating the arylsulfonyl-amine linkage was the reaction of an arylsulfonyl chloride with a suitable amine. nih.gov The main challenge often lay in the synthesis of the arylsulfonyl chloride precursor itself. Traditional methods for this included the electrophilic aromatic substitution on an aromatic ring using chlorosulfonic acid or the oxidative chlorination of organosulfur compounds, both of which can suffer from harsh conditions and limited functional group compatibility. nih.gov
Modern synthetic chemistry has introduced milder and more adaptable techniques. A significant advancement is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for example, have become a powerful tool. One such method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, which can then react in situ with an amine like piperidine to form the desired sulfonamide in a single operation. nih.gov Another prominent transition-metal-catalyzed approach is the Suzuki coupling, which has been successfully employed to construct C-C bonds, for instance, in the synthesis of 4-benzyl piperidines, with the sulfonamide group being a tolerated or subsequently installed moiety. organic-chemistry.org
Other modern strategies focus on novel ways to form the piperidine ring or to introduce the sulfonyl group. Piperidine derivatives can be synthesized through various routes, including the hydrogenation of pyridines and the cyclocondensation of α-haloimines. researchgate.net The direct formation of the sulfonamide can also be achieved via amide coupling reactions between a sulfonyl-functionalized carboxylic acid and a piperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). nih.gov More recently, methods have been developed for the direct conversion of stable sulfonamides into other functional groups, such as sulfonyl fluorides, using activating agents like pyrylium (B1242799) tetrafluoroborate, hinting at the evolving perception of the sulfonamide bond's reactivity. mdpi.com
Table 1: Comparison of Synthetic Methodologies for Aryl Sulfonyl Piperidines Data based on findings from multiple sources.
| Method | Precursors | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Sulfonylation | Arylsulfonyl chloride, Piperidine | Often requires base | Straightforward reaction | Synthesis of sulfonyl chloride can be harsh; limited functional group tolerance nih.gov |
| Pd-Catalyzed Sulfonylation | Arylboronic acid, SO2 source, Piperidine | Mild, Palladium catalyst (e.g., PdCl₂(dppf)) | High functional group tolerance; one-pot procedure nih.gov | Catalyst cost and sensitivity |
| Suzuki Coupling | N-protected piperidine derivative, Aryl halide/triflate | Mild, Palladium catalyst (e.g., PdCl₂(dppf)) | Excellent for C-C bond formation; versatile organic-chemistry.org | Indirectly forms the target; may require multiple steps |
| Amide Coupling | Sulfonyl-functionalized carboxylic acid, Piperidine derivative | Coupling agents (EDCI, HOBt) | Mild conditions; good for complex molecules nih.gov | Requires pre-functionalized starting materials |
Historical Context of Mechanistic and Theoretical Investigations
The investigation of reaction mechanisms for this class of compounds has progressed from kinetic studies of related systems to advanced computational analyses. Early mechanistic work on nucleophilic aromatic substitution (SNA_r) reactions, such as the substitution of a leaving group on an activated aromatic ring by piperidine, revealed the importance of base catalysis. Studies showed that reactions could be second-order in the amine, where one molecule of piperidine acts as a nucleophile and a second acts as a base catalyst to facilitate the removal of a proton in the rate-determining step. rsc.org For reactions involving sulfonyl groups, early mechanistic proposals for nucleophilic addition invoked S_N2-type transition states. nih.gov
The advent of powerful computational chemistry has revolutionized mechanistic and theoretical investigations. Density Functional Theory (DFT) has become a standard tool for exploring the molecular and electronic structures of arylsulfonyl derivatives. jddtonline.inforesearchgate.net Such studies allow for the detailed analysis of:
Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles to find the most stable conformation.
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand electronic transitions and reactivity. jddtonline.info
Reactivity Descriptors: Use of Molecular Electrostatic Potential (MEP) maps to identify positive (electrophilic) and negative (nucleophilic) centers within the molecule. researchgate.net
Charge Distribution: Analysis of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) to understand charge delocalization. jddtonline.info
For example, theoretical studies on aryl sulfonyl piperazine derivatives, which are structurally similar to the title compound, have used DFT to identify the negative electrostatic potential localized on the sulfonyl group's oxygen atoms and the positive potential on hydrogen atoms, predicting sites of interaction. jddtonline.inforesearchgate.net These computational methods provide a level of detail unattainable through classical experimental kinetics alone, marking a clear evolution in the scientific investigation of these compounds.
Current Research Focus Areas and Identified Knowledge Gaps for the Chemical Compound
Despite the progress made, several areas concerning this compound remain ripe for exploration. Current research is moving beyond synthesis to probe its reactivity, resolve mechanistic ambiguities, and leverage computational power for deeper insights.
Under-explored Synthetic Transformations
While the synthesis of the this compound scaffold is well-documented, the reactivity of the compound itself is less explored. Key knowledge gaps exist in the transformation of the arylsulfonyl moiety, which is often treated as a stable, spectator group.
One promising but under-explored area is the use of the arylsulfonyl group as a reactive handle in desulfinative cross-coupling reactions . Research has shown that arylsulfonyl hydrazides can serve as arylating agents, where the sulfonyl group is eliminated as sulfur dioxide. chemrevlett.com Applying this concept to this compound could unlock novel synthetic pathways where the entire arylsulfonyl group acts as a leaving group, enabling C-C or C-heteroatom bond formation at the nitrogen atom under transition-metal catalysis.
Another area involves the activation of the S-N bond . The sulfonamide bond is generally robust, but recent studies have shown it can be cleaved or transformed under specific conditions. mdpi.com Investigating the reaction of this compound with modern activating agents could lead to new functionalization strategies for the piperidine nitrogen, offering an alternative to deprotection/re-functionalization sequences.
Unresolved Mechanistic Questions
Several mechanistic questions regarding the synthesis and reactivity of arylsulfonyl piperidines persist. In the context of palladium-catalyzed sulfonylation reactions, while plausible catalytic cycles are often proposed, the precise mechanism of key steps like sulfur-oxygen or sulfur-carbon bond scission is not always fully delineated and remains an active area of investigation. nih.govchemrevlett.com
For the classical synthesis involving piperidine and an arylsulfonyl chloride, the exact nature of base catalysis by piperidine in non-polar solvents—whether it proceeds via a general or specific base catalysis mechanism—can be substrate-dependent and warrants further detailed kinetic and computational study. The influence of the 4-methoxy substituent on the benzene (B151609) ring on reaction rates and mechanisms, compared to other electron-donating or -withdrawing groups, also presents an area for systematic investigation.
Areas for Advanced Computational Probing
Advanced computational methods offer a powerful lens through which to address existing knowledge gaps. For this compound, several areas are prime for computational probing:
Reactivity Prediction: DFT calculations can be used to generate a comprehensive profile of the molecule's reactivity. This includes mapping the MEP to predict sites for electrophilic and nucleophilic attack, and analyzing the frontier molecular orbitals (HOMO/LUMO) to understand its behavior in pericyclic or charge-transfer reactions. jddtonline.info
Intermolecular Interactions: In the solid state, understanding how molecules of this compound pack and interact is crucial for predicting physical properties. Periodic DFT calculations can model crystal structures and quantify the energies of intermolecular interactions like hydrogen bonds and van der Waals forces. rsc.org
Spectroscopic Correlation: Advanced computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict NMR chemical shifts. mdpi.com Correlating these theoretical predictions with experimental spectra can provide unambiguous structural assignment and validate the computed molecular geometries.
Table 2: Potential Areas for Computational Investigation of this compound
| Computational Method | Research Question | Potential Insight |
|---|---|---|
| Density Functional Theory (DFT) | What is the most stable 3D structure and its electronic profile? | Accurate molecular geometry, bond properties, and conformational preferences. jcsp.org.pk |
| Molecular Electrostatic Potential (MEP) | Which parts of the molecule are most likely to react? | Identification of nucleophilic (negative potential) and electrophilic (positive potential) sites. researchgate.net |
| Frontier Molecular Orbital (FMO) Theory | How will the compound behave in chemical reactions? | Prediction of reactivity, kinetic stability, and electronic transition types from HOMO-LUMO gap. jddtonline.info |
| Molecular Dynamics (MD) Simulation | How does the molecule behave in solution or in complex with other molecules? | Understanding of dynamic conformational changes and binding modes with biological targets. nih.gov |
| Periodic DFT / Crystal Structure Prediction | What are the solid-state properties and potential polymorphs? | Insight into crystal packing, lattice energies, and intermolecular interactions. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-10-2-4-11(5-3-10)17(14,15)12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPBLOVCCHRJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101769-01-1 | |
| Record name | 4-(4-methoxybenzenesulfonyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies and Chemical Derivatization of the Chemical Compound
Retrosynthetic Analysis and Strategic Disconnections for the Piperidine-Sulfonamide Core
Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the deconstruction of a target molecule into simpler, commercially available starting materials. For 4-(4-Methoxy-benzenesulfonyl)-piperidine, this process reveals key disconnections and strategic considerations for its construction.
Identification of Key Precursors and Building Blocks
The primary disconnection of the target molecule occurs at the sulfonamide bond, separating the piperidine (B6355638) ring from the 4-methoxy-benzenesulfonyl group. This immediately identifies two key building blocks:
Piperidine: A versatile and common nitrogen-containing heterocycle.
4-Methoxy-benzenesulfonyl chloride: An activated form of 4-methoxybenzenesulfonic acid, primed for nucleophilic attack. nih.govnih.govsigmaaldrich.commanchesterorganics.comtcichemicals.com
Further disconnection of the piperidine ring itself is a critical aspect of the synthetic strategy, leading to various acyclic precursors.
Strategies for Constructing the Piperidine Heterocycle
The piperidine moiety is a ubiquitous feature in a vast array of natural products and pharmaceuticals. kcl.ac.uk Consequently, numerous methods for its synthesis have been developed. Common strategies applicable to the synthesis of the piperidine core of the target molecule include:
Catalytic Hydrogenation of Pyridine (B92270) Derivatives: A well-established method involves the reduction of substituted pyridines. nih.gov For instance, rhodium and palladium catalysts are effective for the hydrogenation of pyridinium (B92312) salts and fluoropyridines to yield piperidine derivatives. nih.gov
Intramolecular Cyclization Reactions: These reactions form the piperidine ring from an acyclic precursor. Notable examples include:
Aza-Michael Reactions: This involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl or nitrile, and is a straightforward approach for creating N-heterocycles. kcl.ac.uknih.gov
Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone can efficiently form the piperidine ring.
Modern Modular Approaches: Recent advancements have focused on creating modular and efficient syntheses. One such two-stage process involves biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis, which simplifies the construction of complex piperidines. news-medical.net
Approaches for Introducing the Sulfonamide Linkage
The formation of the sulfonamide bond is the final key step in the assembly of this compound. The most direct and widely employed method is the N-sulfonylation of a piperidine precursor. nih.govmdpi.com This reaction involves the nucleophilic attack of the piperidine nitrogen atom on the electrophilic sulfur atom of a sulfonyl chloride. mdpi.com This approach is favored for its high efficiency and the ready availability of sulfonyl chlorides. nih.gov
Alternative strategies, though less common for this specific target, could include coupling reactions or the use of other activated sulfonic acid derivatives. However, the reaction between piperidine and 4-methoxy-benzenesulfonyl chloride remains the most practical and documented approach. nih.govambeed.com
Comprehensive Synthetic Pathways to this compound
The most prevalent and efficient synthetic route to this compound involves the direct reaction of piperidine with 4-methoxy-benzenesulfonyl chloride. nih.gov This section explores the specifics of this key reaction and the optimization of its conditions.
N-Sulfonylation Reactions of Piperidine Precursors with 4-Methoxy-benzenesulfonyl Chloride
The N-sulfonylation of piperidine is a classic example of nucleophilic substitution at a sulfonyl center. The lone pair of electrons on the nitrogen atom of piperidine acts as the nucleophile, attacking the electron-deficient sulfur atom of 4-methoxy-benzenesulfonyl chloride and displacing the chloride leaving group.
This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. researchgate.net
Optimization of Reaction Conditions: Solvent Effects, Base Catalysis, Temperature Control
The efficiency and yield of the N-sulfonylation reaction are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, base, and temperature is crucial for a successful synthesis.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome. Polar aprotic solvents are often preferred as they can solvate the ions formed during the reaction without interfering with the nucleophile.
| Solvent | General Observations |
| Acetonitrile (B52724) (CH₃CN) | Often provides good results, facilitating the reaction and sometimes allowing for easy product precipitation. researchgate.netresearchgate.net |
| Dichloromethane (CH₂Cl₂) | A common solvent for this type of reaction, offering good solubility for the reactants. researchgate.net |
| Tetrahydrofuran (THF) | Another suitable aprotic solvent. researchgate.net |
| Toluene | A non-polar solvent that can also be used, sometimes in conjunction with a phase-transfer catalyst. researchgate.netresearchgate.net |
| Dimethylformamide (DMF) | A highly polar aprotic solvent that can accelerate the reaction, particularly when dealing with less reactive substrates. researchgate.netnih.gov |
Base Catalysis: The role of the base is to scavenge the HCl produced, preventing the protonation of the piperidine starting material and pushing the reaction to completion.
Temperature Control: The reaction temperature is a critical parameter that needs to be carefully controlled to balance the reaction rate with the potential for side reactions.
| Temperature | Effect on Reaction |
| 0 °C to Room Temperature | Often sufficient for reactive sulfonyl chlorides and amines. researchgate.netresearchgate.net Starting at a lower temperature can help control the initial exotherm. |
| Elevated Temperatures (e.g., 60-85 °C) | May be necessary for less reactive starting materials or to increase the reaction rate, but can also lead to decomposition or side product formation. researchgate.netresearchgate.net |
A study on the synthesis of related sulfonamides found that using one equivalent of piperidine as the base in acetonitrile at room temperature provided the best results, with the reaction completing in just 10 minutes. researchgate.net Reducing the amount of piperidine significantly decreased the yield, even with increased reaction time and temperature. researchgate.net The polarity of the solvent can also aid in product isolation, as the product may precipitate directly from the reaction mixture, simplifying purification. researchgate.net
Chemo- and Regioselectivity Considerations
Achieving chemo- and regioselectivity is a critical challenge in the synthesis and functionalization of highly substituted piperidines. The presence of multiple reactive sites on both the piperidine ring and the benzenesulfonyl moiety necessitates careful selection of reagents and reaction conditions.
In the synthesis of the piperidine core itself, controlling the stereochemistry and position of substituents is paramount. For instance, diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors, followed by regioselective ring-opening, provides a pathway to densely functionalized piperidinols. nih.govacs.org The facial selectivity of the epoxidation can be directed by hydrogen bonding interactions with the nitrogen substituent. nih.gov For example, protonation of the piperidine nitrogen can direct an epoxidizing agent like m-CPBA to one face of a nearby double bond, while specially designed bifunctional reagents can override steric effects to achieve high diastereoselectivity in more hindered systems. nih.govacs.org
Furthermore, the choice of N-protecting group and catalyst system can dictate the site of C-H functionalization on the piperidine ring. Rhodium-catalyzed C-H insertion reactions have been shown to be highly site-selective. nih.govnih.gov Depending on the specific rhodium catalyst and the nature of the nitrogen protecting group (e.g., N-Boc vs. N-brosyl), functionalization can be directed to the C2, C3, or C4 positions of the piperidine ring with high regioselectivity and stereocontrol. nih.govnih.govresearchgate.net This control is crucial for creating specific positional analogues of complex molecules.
Multi-Component Reaction Approaches to the Core Structure
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, represent a highly efficient strategy for constructing complex heterocyclic scaffolds like piperidine. researchgate.netopenaccesspub.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netnih.gov
Several MCRs are known for producing highly substituted piperidines. The Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction, is a classic example. researchgate.net More contemporary methods involve domino reactions that can create multiple C-C and C-N bonds in a single, highly stereoselective transformation. For instance, a four-component reaction of an aromatic aldehyde, a Michael acceptor, a pyridinium ylide, and ammonium (B1175870) acetate (B1210297) has been developed to synthesize complex piperidin-2-ones with high diastereoselectivity. researchgate.net
For the specific synthesis of a 4-sulfonylpiperidine core, a copper-catalyzed three-component coupling of a sulfonyl azide, a terminal alkyne, and an amine presents a plausible and powerful strategy. openaccesspub.orgorganic-chemistry.org This type of reaction is known to produce N-sulfonylamidines under mild conditions with a broad substrate scope. organic-chemistry.org By carefully selecting the alkyne and amine components, it is conceivable to construct the piperidine ring either in the MCR itself or in a subsequent cyclization step, thereby incorporating the sulfonyl group directly into the structure.
Protecting Group Strategies for Selective Functionalization
In the multistep synthesis of complex molecules like derivatives of this compound, protecting groups are indispensable tools. organic-chemistry.org They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. An effective protecting group must be easy to install, stable under a variety of reaction conditions, and easy to remove selectively in high yield. organic-chemistry.orglibretexts.org
For the piperidine nitrogen, a variety of protecting groups are available. The choice is critical as the N-substituent can influence the reactivity and selectivity of subsequent transformations. nih.govnih.gov Sulfonamides, such as those derived from p-toluenesulfonyl chloride (Ts-Cl) or 2-nitrobenzenesulfonyl chloride (Ns-Cl), are common protecting groups for amines. nih.gov Tosylamides are known for their high stability but require harsh reductive or acidic conditions for removal. nih.govyoutube.com In contrast, nosylamides are more readily cleaved under milder conditions but have limited stability. nih.gov
Carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are also widely used. The Boc group is easily removed with acid, while the Cbz group is cleaved by hydrogenolysis. The use of orthogonal protecting groups—those that can be removed under distinct conditions—is a key strategy. For example, a molecule might contain a Boc-protected amine and a silyl (B83357) ether-protected alcohol; the Boc group can be removed with acid without affecting the silyl ether, which is typically cleaved with a fluoride (B91410) source. libretexts.org This orthogonality is crucial when planning the selective functionalization of either the piperidine ring or the benzenesulfonyl moiety of the target compound.
| Protecting Group | Abbreviation | Common Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |
| p-Toluenesulfonyl | Ts (Tosyl) | Strong acid and heat; or reducing conditions (e.g., Na/NH₃) nih.govyoutube.com |
| 2-Nitrobenzenesulfonyl | Ns (Nosyl) | Mild nucleophilic conditions (e.g., thiophenol, K₂CO₃) nih.gov |
| Benzyl (B1604629) | Bn | Hydrogenolysis (e.g., H₂, Pd/C) libretexts.org |
Synthesis of Structural Analogues and Derivatives for Academic Exploration
The generation of structural analogues is a cornerstone of academic and pharmaceutical research, allowing for a systematic investigation of how molecular changes impact biological activity and properties.
Modifications at the Piperidine Ring: N-Substitutions, Ring Expansions/Contractions
N-Substitutions: The secondary amine of the piperidine ring is a prime site for modification. N-alkylation can be readily achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as DMF. nih.govresearchgate.net Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing N-alkyl groups. google.com N-acylation can be performed using acyl chlorides or anhydrides to form N-acylpiperidines. google.com These modifications allow for the introduction of a wide array of functional groups to probe for interactions with biological targets.
| N-Substituent Example | Reagent/Method | Reference |
| Methyl | Methyl iodide (MeI) | researchgate.net |
| Benzyl | Benzyl bromide | google.com |
| Cyclopropylmethyl | N-Alkylation of the sulfonamide nitrogen | nih.gov |
| (Aryloxy)ethyl | Alkylation with (aryloxy)ethyl halides | nih.gov |
| Benzoyl | Benzoyl chloride | google.com |
Ring Expansions/Contractions: Altering the size of the heterocyclic ring can significantly impact a molecule's conformational properties and biological activity. Ring expansion strategies can be employed to synthesize seven-membered rings (azepanes) from piperidine precursors. A common method involves the rearrangement of N-substituted 2-(hydroxymethyl)piperidines. More generally, ring expansion can be achieved by starting with a smaller ring, such as a substituted pyrrolidine. For example, treatment of 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles leads to the formation of 3-substituted piperidines. rsc.org Other strategies for synthesizing medium-sized and macrocyclic sulfonamides involve ring expansion initiated by nitro reduction or amine conjugate addition. whiterose.ac.ukresearchgate.net
Derivatization of the Benzenesulfonyl Moiety: Aromatic Substitutions and Functional Group Interconversions
Aromatic Substitutions: The 4-methoxybenzenesulfonyl ring offers opportunities for further functionalization via electrophilic aromatic substitution (SEAr). wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the methoxy (B1213986) group (-OCH₃) and the sulfonylpiperidine group (-SO₂-piperidine).
The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. libretexts.orgorganicchemistrytutor.comchegg.com
The sulfonyl group is a strongly deactivating, meta-director because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.orguci.edu
The positions ortho to the methoxy group (C3 and C5) are activated, while the positions meta to the sulfonyl group (also C3 and C5) are the least deactivated by the sulfonyl group. Therefore, these two effects reinforce each other, and electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur predominantly at the C3 and C5 positions of the benzene (B151609) ring. youtube.comlibretexts.org
Functional Group Interconversions: Existing functional groups can be chemically transformed to create new analogues. fiveable.meimperial.ac.ukyoutube.com A key interconversion for the 4-methoxybenzenesulfonyl moiety is the cleavage of the methyl ether to unmask a phenol (B47542). This is typically achieved using strong acids like HBr or Lewis acids like boron tribromide (BBr₃). The resulting phenol is a versatile handle for further reactions, such as etherification or esterification, allowing for the introduction of a wide variety of new substituents. The sulfonamide linkage itself can also be a site for transformation, for example, through conversion to a sulfonimidoyl fluoride, which opens up new avenues for reactivity based on sulfur(VI)-fluoride exchange (SuFEx) chemistry. acs.orgvanderbilt.edu
Stereoselective Synthesis of Chiral Piperidine-Sulfonamide Isomers
The synthesis of single stereoisomers is crucial in modern drug discovery, as different enantiomers or diastereomers of a molecule can have vastly different biological activities. acs.org Chiral derivatives of this compound can be prepared using several stereoselective strategies.
Asymmetric Catalysis: This approach uses a chiral catalyst to control the stereochemical outcome of a reaction. For example, copper-catalyzed asymmetric cyclization reactions can produce chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. ajchem-a.com Similarly, rhodium-catalyzed C-H functionalization using chiral ligands can introduce substituents at various positions on the piperidine ring with excellent diastereo- and enantioselectivity. nih.govnih.gov
Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is removed. For the synthesis of chiral sulfinamides, which can be precursors to chiral sulfonamides, quinine (B1679958) has been used as an effective chiral auxiliary, affording products with excellent enantioselectivity. nih.gov
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive enantiopure starting materials from nature, such as amino acids or sugars, to construct the chiral piperidine ring. An effective protecting group strategy is often necessary to achieve the desired enantiopure piperidines with complete retention of chirality. rsc.org These methods allow for the controlled synthesis of specific stereoisomers, which is essential for detailed pharmacological evaluation. nih.govresearchgate.net
Asymmetric Catalysis Approaches
Asymmetric catalysis introduces chirality into a molecule using a substoichiometric amount of a chiral catalyst, representing a highly efficient and atom-economical approach. For piperidine synthesis, transition-metal catalysts are prominent.
A notable method involves the rhodium-catalyzed asymmetric reductive Heck reaction. This process can be applied to activated dihydropyridines, coupling them with various boronic acids to generate 3-substituted tetrahydropyridines with high enantioselectivity. numberanalytics.comacs.orgsnnu.edu.cn Subsequent reduction yields the corresponding chiral piperidines. This three-step sequence, involving partial pyridine reduction, asymmetric carbometalation, and a final reduction, offers a versatile route to a library of enantioenriched piperidines. acs.orgsnnu.edu.cn
Another powerful strategy is the ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols. This atom-economical reaction transforms simple, linear starting materials into complex nitrogen heterocycles in a single catalytic step, demonstrating broad functional group tolerance. organic-chemistry.org Furthermore, copper-catalyzed radical-mediated C-H cyanation of acyclic amines provides an innovative (5+1) disconnection strategy. nih.gov A chiral copper catalyst controls a radical relay mechanism to achieve highly enantioselective formation of δ-amino nitriles, which can be cyclized to form chiral piperidines. nih.gov
Table 1: Comparison of Asymmetric Catalysis Methods for Piperidine Synthesis
| Catalytic System | Reaction Type | Key Advantages | Typical Substrates |
|---|---|---|---|
| Rhodium/Chiral Ligand | Asymmetric Reductive Heck | High enantioselectivity, wide functional group tolerance | Dihydropyridines, Aryl/Vinyl Boronic Acids |
| Ruthenium/Phosphine | Domino Redox Isomerization | High atom economy, single-step complexity generation | Aminopropargyl Alcohols |
| Copper/Chiral Ligand | Radical C-H Cyanation | Novel synthetic disconnection, remote C-H functionalization | Acyclic Amines |
Chiral Auxiliary Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed and can often be recovered. This method offers reliable stereochemical control.
One established approach utilizes chiral N-sulfinyl imines. These can be used to prepare enantiopure 2,4,5-trisubstituted piperidines from N-sulfinyl δ-amino β-ketoesters through a one-pot hydrolysis, intramolecular Michael addition, and retro-Michael elimination sequence. acs.org The sulfinyl group effectively guides the stereochemical outcome of the cyclization. acs.org
Immobilized carbohydrate-based auxiliaries, such as galactosylamine, have been employed in the solid-phase synthesis of didehydropiperidinones, demonstrating the utility of this strategy in combinatorial chemistry. researchgate.net Additionally, phenylglycinol-derived oxazolopiperidone lactams have proven to be exceptionally versatile chiral building blocks. They are accessible in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net
Diastereoselective Transformations
Diastereoselective reactions are crucial for synthesizing compounds with multiple stereocenters, controlling their relative spatial arrangement. For densely substituted piperidines, several powerful methods have been developed.
One approach involves the diastereoselective epoxidation of tetrahydropyridine precursors, followed by regioselective ring-opening with nucleophiles. nih.govacs.org This strategy allows for the creation of highly functionalized oxygenated piperidines with adjacent tetrasubstituted carbon centers. nih.gov The stereochemical outcome of the epoxidation can be directed by the existing substituents on the ring. acs.org
Iron(III) chloride, an inexpensive and environmentally benign catalyst, has been used to promote the highly diastereoselective cyclization of allylic substrates to form cis-2,6-disubstituted piperidines. acs.org The reaction proceeds via a thermodynamic equilibration that favors the more stable cis-isomer. Multicomponent reactions also offer a direct route to complex piperidine structures. For instance, a four-component reaction of pyridinium ylides, aldehydes, and Michael acceptors can produce highly substituted piperidin-2-ones with high diastereoselectivity, forming multiple C-C and C-N bonds in a single operation. researchgate.net
Principles of Green Chemistry Applied to the Synthesis of the Chemical Compound
The application of green chemistry principles to pharmaceutical synthesis is essential for minimizing environmental impact, improving safety, and enhancing economic viability. nih.govpharmacyjournal.org These principles guide the development of more sustainable routes to target molecules like this compound.
Solvent-Free Reactions and Alternative Reaction Media
Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. numberanalytics.com It has been successfully used as a solvent for the hydrogenation of pyridines to piperidines using catalysts like heterogeneous Rh/C. organic-chemistry.org The high solubility of piperidine in water facilitates such aqueous-phase reactions. solubilityofthings.com
Solvent-free reactions, often facilitated by microwave irradiation or mechanochemical grinding, represent another major advancement. ajchem-a.com These techniques can accelerate reaction rates and reduce energy consumption. nih.gov Where solvents are necessary, alternative media such as ionic liquids or deep eutectic solvents are explored to replace conventional volatile organic compounds. numberanalytics.comnumberanalytics.com
Catalyst Development for Enhanced Sustainability
Sustainable catalyst design focuses on using earth-abundant metals, ensuring high activity to minimize waste, and enabling catalyst recyclability. numberanalytics.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, a key aspect of sustainable manufacturing. researchgate.netmdpi.com
Examples relevant to piperidine synthesis include:
Supported Metal Catalysts: Platinum or rhodium on carbon (Pt/C, Rh/C) and copper oxide on reduced graphene oxide (CuO/rGO) are robust, recyclable catalysts for hydrogenations and coupling reactions. organic-chemistry.orgmdpi.com
Heteropoly Acids: These solid-acid catalysts are green, recyclable, and can act as bifunctional (acid and redox) catalysts for the one-pot synthesis of nitrogen heterocycles. tandfonline.com
Biocatalysts: Enzymes offer high selectivity under mild conditions, reducing the need for harsh reagents and energy-intensive processes. numberanalytics.comnumberanalytics.com
Earth-Abundant Metal Catalysts: The use of inexpensive, non-toxic metals like iron is a growing trend. Iron-catalyzed reactions provide a more sustainable alternative to those using precious metals like palladium or rhodium. acs.orgacs.org
Table 2: Examples of Sustainable Catalysts in Heterocycle Synthesis
| Catalyst Type | Example | Key Green Feature | Application |
|---|---|---|---|
| Heterogeneous Metal | Rh/C, Pt/C | Recyclable, efficient | Hydrogenation of Pyridines |
| Solid Acid | Heteropoly Acids | Reusable, non-corrosive | Heterocyclocondensation |
| Biocatalyst | Enzymes (e.g., Lipase) | Mild conditions, high selectivity | Enantioselective synthesis |
| Earth-Abundant Metal | FeCl₃, Iron Complexes | Low toxicity, low cost | Cyclizations, Cross-Coupling |
Atom Economy and Waste Minimization Strategies
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. ispe.orgwjpps.comnih.gov Reactions with high atom economy, such as additions, rearrangements, and cycloadditions, are inherently less wasteful than low-economy reactions like substitutions and eliminations. nih.gov
Strategies that maximize atom economy in piperidine synthesis include:
Domino/Tandem Reactions: These processes, like the ruthenium-catalyzed isomerization/cyclization, combine multiple transformations into a single step, reducing the need for intermediate purification and minimizing waste. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs, such as the five-component synthesis of highly functionalized piperidines, assemble complex products from simple starting materials in one pot, offering significant pot, atom, and step economic (PASE) advantages. core.ac.uk
By designing synthetic routes that prioritize atom economy, chemists can significantly reduce waste generation, leading to more cost-effective and environmentally responsible manufacturing processes. instituteofsustainabilitystudies.comnumberanalytics.com
Iii. Reaction Mechanisms and Reactivity Profile of the Chemical Compound
Intramolecular and Intermolecular Reactions of the Chemical Compound
The nitrogen atom within the piperidine (B6355638) ring of 4-(4-methoxy-benzenesulfonyl)-piperidine possesses a lone pair of electrons, rendering it nucleophilic. This inherent nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the piperidine nitrogen is a central aspect of its chemical character, enabling the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.
The formation of the sulfonamide linkage itself is a prime example of the nucleophilic character of the piperidine nitrogen, which attacks the electrophilic sulfur of a sulfonyl chloride derivative during synthesis. nih.gov This nucleophilicity is retained in the final molecule, allowing for further functionalization. For instance, the piperidine nitrogen can participate in N-alkylation reactions when treated with alkyl halides. odu.edu The reaction proceeds via a standard nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt or a tertiary amine if a proton is lost.
The sulfonyl group (-SO2-) in this compound is characterized by a highly electrophilic sulfur atom. This is due to the strong electron-withdrawing effect of the two oxygen atoms, which polarizes the sulfur-oxygen bonds and imparts a significant partial positive charge on the sulfur atom. This electrophilicity makes the sulfonyl group susceptible to attack by nucleophiles.
The sulfonamide bond (S-N) is generally stable, but under certain conditions, it can undergo nucleophilic attack. eurjchem.com For instance, strong nucleophiles can displace the piperidine group in a nucleophilic substitution reaction at the sulfur center. The stability of the sulfonamide bond is a key feature, contributing to its use as a stable structural motif in various applications. eurjchem.com
The electrophilic character of the sulfonyl group is also evident in its ability to participate in reactions where it is transferred to other nucleophiles, a process known as sulfonyl transfer. researchgate.net The mechanism of these reactions often involves the formation of a transient trigonal bipyramidal intermediate. researchgate.net
The aromatic ring in this compound is substituted with a methoxy (B1213986) group (-OCH3), which is an electron-donating group, and the piperidinesulfonyl group, which is an electron-withdrawing group. The interplay of these two substituents governs the reactivity of the aromatic ring towards electrophilic and nucleophilic aromatic substitution reactions.
The methoxy group is an activating group and an ortho-, para-director for electrophilic aromatic substitution. It increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, making the ring more susceptible to attack by electrophiles. However, the bulky piperidinesulfonyl group can sterically hinder attack at the ortho positions.
Conversely, the sulfonyl group is a deactivating group and a meta-director for electrophilic aromatic substitution. Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. In the context of nucleophilic aromatic substitution, the sulfonyl group can activate the ring, particularly at the ortho and para positions, towards attack by nucleophiles. researchgate.net
Detailed Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its behavior and for designing new synthetic transformations. This section provides a detailed look at the mechanisms of some of the key reactions involving this compound.
Sulfonamides are generally considered to be hydrolytically stable under typical environmental conditions of pH and temperature, exhibiting long half-lives. nih.govresearchgate.net However, under more forceful conditions, such as in strong acid or base, they can undergo hydrolysis. The mechanism of hydrolysis can vary depending on the reaction conditions.
Under acidic conditions, the hydrolysis of sulfonamides can be initiated by the protonation of the nitrogen atom, which turns the amine into a better leaving group. researchgate.net This is then followed by the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl group. This process can lead to the cleavage of the sulfur-nitrogen bond, yielding a sulfonic acid and the corresponding amine.
Under alkaline conditions, the hydrolysis is generally much slower than that of a comparable amide. researchgate.net The mechanism can involve the direct nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. For some sulfonamides, particularly cyclic ones (sultams), the hydrolysis can proceed through a stepwise mechanism involving the formation of a transient trigonal bipyramidal intermediate. researchgate.net In some cases, a novel elimination mechanism generated by carbanion formation in the leaving group has been observed for the hydrolysis of certain sulfonamides. rsc.org
The stability of the sulfonamide bond in this compound is an important factor in its persistence and potential applications. The electronic properties of the substituents on both the aromatic ring and the piperidine ring can influence the rate of hydrolysis.
Table 1: Factors Influencing Sulfonamide Hydrolysis
| Factor | Effect on Hydrolysis Rate | Mechanistic Implication |
|---|---|---|
| pH | Generally slow at neutral pH, faster in strong acid or base. nih.govresearchgate.net | In acid, protonation of the nitrogen makes the amine a better leaving group. researchgate.net In base, direct nucleophilic attack by hydroxide. researchgate.net |
| Temperature | Increased temperature generally increases the rate of hydrolysis. | Provides the necessary activation energy for the reaction to occur. |
| Substituents | Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the sulfur atom, potentially increasing the rate of nucleophilic attack. | Affects the electronic character of the sulfonyl group. |
| Steric Hindrance | Bulky substituents near the sulfonyl group or on the piperidine ring can hinder the approach of the nucleophile, slowing down the hydrolysis rate. | Steric effects can influence the accessibility of the reaction center. |
The piperidine ring in this compound is a versatile scaffold that can undergo various transformations, including oxidation and N-alkylation.
N-Alkylation: As mentioned previously, the nucleophilic nitrogen of the piperidine ring can be readily alkylated. odu.edu This reaction typically follows an SN2 mechanism where the nitrogen atom acts as the nucleophile, attacking an alkyl halide or another suitable electrophile. The reaction results in the formation of a new C-N bond and can be used to introduce a wide range of substituents onto the nitrogen atom. The reactivity of the piperidine nitrogen in N-alkylation can be influenced by the steric bulk of the electrophile and the reaction conditions.
Oxidation: The piperidine ring can be oxidized at the carbon atoms adjacent to the nitrogen (the α-carbons). The presence of the nitrogen atom facilitates this oxidation. The oxidation of N-protected piperidines can lead to the formation of N-acyliminium ions, which are highly reactive intermediates. nih.gov These intermediates can then be trapped by various nucleophiles to introduce new functional groups at the α-position. nih.gov Various oxidizing agents can be used, including hypervalent iodine reagents. nih.gov The oxidation can also lead to ring-opening reactions under certain conditions. chemrxiv.org Furthermore, remote C-H oxidation of piperidines at positions other than the α-carbon has been achieved using specific catalyst systems. nih.gov
Table 2: Key Transformations of the Piperidine Ring
| Transformation | Reagents/Conditions | Product(s) | Mechanistic Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., R-X) in the presence of a base. odu.edu | N-alkylated piperidine | SN2 reaction where the piperidine nitrogen is the nucleophile. |
| α-Oxidation | Hypervalent iodine reagents, electrochemical methods. nih.gov | α-functionalized piperidines (e.g., α-hydroxy, α-azido) via N-acyliminium ions. | Formation of a reactive N-acyliminium ion intermediate which is then trapped by a nucleophile. nih.gov |
| Ring Opening | Can occur under certain oxidative conditions. chemrxiv.org | Acyclic amino compounds | Can proceed via cleavage of the C-N bond adjacent to a substituent. chemrxiv.org |
| Remote C-H Oxidation | Fe(PDP) catalyst with an oxidizing agent. nih.gov | Hydroxylated piperidines at positions other than α. | Involves complexation of the nitrogen to a catalyst that directs oxidation to a specific C-H bond. nih.gov |
Substituent Effects on Reaction Rates and Pathways
The reactivity of "this compound" is significantly influenced by the electronic properties of the substituents on both the phenyl ring and the piperidine nitrogen. The methoxy group (-OCH₃) on the phenyl ring and any substituent on the piperidine nitrogen can alter the electron density at various positions within the molecule, thereby affecting the rates and pathways of its reactions.
The 4-methoxy group is generally considered an electron-donating group (EDG) through resonance, while it exhibits a modest inductive electron-withdrawing effect. organic-chemistry.org In the context of electrophilic aromatic substitution on the benzene (B151609) ring, an EDG like the methoxy group typically activates the ring, making it more susceptible to attack by electrophiles compared to unsubstituted benzene. organic-chemistry.orgjcsp.org.pk This activation arises from the ability of the oxygen's lone pairs to delocalize into the aromatic system, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. jcsp.org.pk The methoxy group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. jcsp.org.pk
Conversely, the sulfonyl group (-SO₂-) is a strong electron-withdrawing group (EWG). This deactivating nature reduces the electron density of the benzene ring, making electrophilic aromatic substitution more difficult. The piperidine ring, attached to the sulfonyl group, can also influence reactivity. The nitrogen atom of the piperidine ring can be protonated or bear various substituents, which in turn modulates its electronic effect on the sulfonyl group and, consequently, on the attached phenyl ring.
In reactions involving the piperidine moiety, such as N-alkylation or N-acylation, the nucleophilicity of the nitrogen atom is paramount. The electron-withdrawing nature of the 4-methoxy-benzenesulfonyl group reduces the electron density on the piperidine nitrogen, thereby decreasing its nucleophilicity compared to unsubstituted piperidine.
Studies on related aryl systems have shown that substituent effects can be complex. For instance, in some aryl-aryl interactions, the methoxy group has been observed to enhance π-stacking interactions, a phenomenon attributed to direct through-space interactions rather than just its π-electron-donating character. nih.govmit.edu In the context of nucleophilic aromatic aminations, electron-withdrawing substituents on the aryl halide generally lower the activation energy for the reaction. nih.gov While not directly studying the target compound, these findings provide a framework for understanding its potential reactivity.
Kinetics and Thermodynamics of Reaction Pathways
Determination of Rate Constants and Activation Parameters
The determination of rate constants (k) and activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), is crucial for quantitatively understanding the reactivity of "this compound." These parameters are typically determined by monitoring the concentration of reactants or products over time at various temperatures.
For a given reaction, the rate law, which describes the relationship between the reaction rate and the concentration of reactants, is first established. For instance, a reaction might follow first-order or second-order kinetics. The rate constant can then be calculated from the integrated rate law or by measuring the initial reaction rate.
By determining the rate constant at different temperatures, the activation energy can be calculated using the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, R is the gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.
The activation enthalpy and entropy can be determined from the Eyring equation:
k = (κB T/h) e-ΔG‡/RT = (κB T/h) e(ΔS‡/R)e(-ΔH‡/RT)
where κ is the transmission coefficient (usually assumed to be 1), kB is the Boltzmann constant, and h is the Planck constant. A plot of ln(k/T) versus 1/T gives a straight line with a slope of -ΔH‡/R and an intercept of ln(κB/h) + ΔS‡/R.
Table 1: Hypothetical Rate Constants and Activation Parameters for a Reaction of this compound
This table presents hypothetical data to illustrate how such information would be presented. The values are not based on actual experimental results for the target compound.
| Temperature (K) | Rate Constant, k (s⁻¹) | Activation Energy, Ea (kJ/mol) | Enthalpy of Activation, ΔH‡ (kJ/mol) | Entropy of Activation, ΔS‡ (J/mol·K) |
|---|---|---|---|---|
| 298 | 1.2 x 10⁻⁴ | 75.0 | 72.5 | -45.2 |
| 308 | 3.5 x 10⁻⁴ | |||
| 318 | 9.8 x 10⁻⁴ | |||
| 328 | 2.6 x 10⁻³ |
Equilibrium Studies of Reversible Reactions
For reversible reactions involving "this compound," equilibrium studies are essential to determine the position of the equilibrium and the thermodynamic favorability of the reaction. The equilibrium constant (Keq) quantifies the ratio of products to reactants at equilibrium.
A large Keq indicates that the formation of products is favored, while a small Keq suggests that the reactants are more stable. The Gibbs free energy change (ΔG) of the reaction is related to the equilibrium constant by the equation:
ΔG = -RT ln(Keq)
A negative ΔG indicates a spontaneous reaction in the forward direction. The Gibbs free energy change is also related to the enthalpy change (ΔH) and entropy change (ΔS) of the reaction:
ΔG = ΔH - TΔS
Equilibrium studies often involve allowing a reaction to reach equilibrium at a specific temperature and then measuring the concentrations of all species present. These measurements can be performed using various analytical techniques, such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC).
In the context of piperidine derivatives, equilibrium can be a significant factor, for instance, in stereoselective syntheses where kinetic and thermodynamic products may differ. nih.gov A study on the cyclization of certain aldehydes to form 3,4-disubstituted piperidines demonstrated a switch between kinetic and thermodynamic control based on the catalyst and reaction temperature. nih.gov At low temperatures, the kinetically favored cis-piperidine was predominantly formed, which could then isomerize to the more thermodynamically stable trans-piperidine upon warming. While this study does not involve the exact target compound, it highlights the importance of equilibrium considerations in the reactions of substituted piperidines.
Role of Catalysis in Enhancing Reactivity and Selectivity
Catalysis can play a crucial role in the reactions of "this compound" by increasing reaction rates and controlling selectivity (chemo-, regio-, and stereoselectivity).
For reactions involving the aromatic ring, such as cross-coupling reactions, transition metal catalysts, particularly those based on palladium, are widely used. For example, Suzuki or Buchwald-Hartwig amination reactions could be employed to form C-C or C-N bonds at the phenyl ring. The choice of ligand on the palladium catalyst is often critical for achieving high yields and selectivity.
In reactions at the piperidine nitrogen, both acid and base catalysis can be relevant. For instance, in nucleophilic aromatic substitution reactions where piperidine acts as a nucleophile, the reaction can be catalyzed by the piperidine itself or by other bases. rsc.orgrsc.org This type of catalysis, known as base catalysis, often proceeds via a mechanism where the base assists in the departure of the leaving group. Evidence for a specific base-general acid mechanism has been presented in the reactions of piperidine with certain activated aromatic systems. researchgate.net
Lewis acids can also be employed as catalysts, for example, in Prins cyclization reactions to form substituted piperidines. nih.gov The Lewis acid activates a carbonyl group towards nucleophilic attack, facilitating the cyclization.
The use of catalysts can allow reactions to proceed under milder conditions and can steer the reaction towards a desired product, avoiding the formation of unwanted byproducts.
Iv. Advanced Spectroscopic and Structural Characterization of the Chemical Compound
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. While standard 1D NMR (¹H and ¹³C) provides basic information about the chemical environment of atoms, advanced 2D NMR techniques are required to piece together the complete molecular puzzle.
To date, specific COSY, HSQC, and HMBC spectra for 4-(4-Methoxy-benzenesulfonyl)-piperidine are not available in published literature. These techniques would be essential for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the piperidine (B6355638) and the 4-methoxy-benzenesulfonyl fragments.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the piperidine ring and the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton-carbon pairs, allowing for the assignment of carbon signals based on their attached protons. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for connecting the piperidine ring to the sulfonyl group and the sulfonyl group to the methoxyphenyl ring. jcsp.org.pk
Without this experimental data, a detailed table of NMR assignments cannot be compiled.
The spatial arrangement of atoms, or conformation, can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) and by analyzing J-coupling constants.
NOESY experiments detect protons that are close in space, providing insights into the three-dimensional structure and preferred conformation of the molecule. For this compound, NOESY could determine the relative orientation of the axial and equatorial protons on the piperidine ring and their spatial relationship to the bulky sulfonyl group.
Coupling Constants (J-values) extracted from high-resolution ¹H NMR spectra help determine the dihedral angles between adjacent protons, which is particularly useful for defining the chair conformation of the piperidine ring.
Specific NOESY data and a detailed analysis of coupling constants for this compound are not currently documented.
Solid-state NMR (ssNMR) provides structural information about materials in their solid, crystalline form. It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. As no solid-state NMR studies for this compound have been reported, characterization of its potential polymorphic forms via this method remains an area for future research.
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing exact bond lengths, bond angles, and conformational details.
A search of crystallographic databases reveals no published crystal structure for this compound. Therefore, precise experimental data on its bond lengths and angles are unavailable. Studies on analogous molecules, such as [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, show that the geometry around the sulfur atom in the sulfonyl group is typically a distorted tetrahedron. researchgate.netresearchgate.net
A hypothetical data table for bond parameters remains speculative without experimental results.
X-ray diffraction analysis of related compounds consistently shows that the piperidine ring adopts a stable chair conformation in the crystalline state. researchgate.netnih.govresearchgate.net This conformation minimizes torsional and steric strain. The orientation of the 4-methoxy-benzenesulfonyl group relative to the piperidine ring would be a key feature determined by SC-XRD, but this information is not available for the title compound.
Investigation of Intermolecular Interactions and Supramolecular Architectures (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular assembly of this compound in the solid state is governed by a combination of directional intermolecular interactions. Analysis of structurally related N-arylarylsulfonamides and piperidine derivatives reveals that hydrogen bonding and weaker interactions like C-H···π contacts are crucial in dictating the crystal packing.
In similar sulfonamide structures, N–H···O hydrogen bonds are a dominant feature, often leading to the formation of infinite one-dimensional chains. nih.govmdpi.com Specifically, the amine proton (N-H) of the piperidine ring can act as a hydrogen bond donor, while the sulfonyl oxygen atoms (O=S=O) serve as strong acceptors. This interaction typically results in the formation of C(4) chains, a common motif in sulfonamide crystals. nih.govmdpi.com
Beyond the primary hydrogen bonds, weaker C–H···O and C–H···π interactions play a significant role in consolidating the crystal packing into higher-dimensional architectures. nih.govnih.gov Aliphatic C-H groups on the piperidine ring and aromatic C-H groups on the methoxyphenyl ring can act as weak donors to the sulfonyl oxygens. nih.gov Furthermore, the electron-rich π-system of the 4-methoxyphenyl (B3050149) ring can act as an acceptor for hydrogen atoms from neighboring molecules, forming C–H···π interactions that link the primary hydrogen-bonded chains into two- or three-dimensional networks. nih.gov
| Interaction Type | Donor | Acceptor | Typical Supramolecular Motif | Reference |
|---|---|---|---|---|
| Hydrogen Bond | Piperidine N-H | Sulfonyl O | Infinite C(4) chains | nih.govmdpi.com |
| Hydrogen Bond | Piperidine/Phenyl C-H | Sulfonyl O / Methoxy (B1213986) O | Linking chains into sheets or 3D networks | nih.gov |
| C-H···π Interaction | Piperidine/Phenyl C-H | π-system of 4-methoxyphenyl ring | Formation of layered structures | nih.govresearchgate.net |
| π-π Stacking | 4-methoxyphenyl ring | 4-methoxyphenyl ring (adjacent molecule) | Stabilization of the crystal lattice | researchgate.net |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups within this compound. The analysis of experimental spectra, often supported by computational methods like Density Functional Theory (DFT) for related molecules, allows for the precise assignment of vibrational modes. nih.govjcsp.org.pk
The key functional groups—sulfonyl (SO₂), piperidine, and 4-methoxyphenyl—exhibit characteristic absorption and scattering bands.
Sulfonyl Group (SO₂): The sulfonyl group is characterized by strong, distinct stretching vibrations. The asymmetric (ν_as) and symmetric (ν_s) stretching modes of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. These bands are prominent in both IR and Raman spectra.
Piperidine Ring: The piperidine moiety displays several characteristic vibrations. The N-H stretching vibration appears as a band in the 3400-3200 cm⁻¹ region; its exact position can indicate the extent of hydrogen bonding. researchgate.net The aliphatic C-H stretching vibrations from the CH₂ groups of the ring are found just below 3000 cm⁻¹. researchgate.net
4-Methoxyphenyl Group: The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1610-1450 cm⁻¹ range. The C-O stretching of the methoxy group is also identifiable. mdpi.com The out-of-plane C-H bending vibrations are indicative of the 1,4-disubstitution pattern on the benzene (B151609) ring.
| Frequency Range (cm⁻¹) | Assignment | Functional Group | Reference |
|---|---|---|---|
| 3400-3200 | N-H stretching (ν N-H) | Piperidine | researchgate.net |
| 3100-3000 | Aromatic C-H stretching (ν C-H) | 4-Methoxyphenyl | jcsp.org.pk |
| 3000-2800 | Aliphatic C-H stretching (ν C-H) | Piperidine, Methoxy | researchgate.net |
| 1610-1580 | C=C aromatic ring stretching | 4-Methoxyphenyl | mdpi.com |
| 1350-1300 | Asymmetric SO₂ stretching (ν_as SO₂) | Sulfonyl | researchgate.net |
| 1270-1240 | Asymmetric C-O-C stretching | Methoxy | mdpi.com |
| 1170-1150 | Symmetric SO₂ stretching (ν_s SO₂) | Sulfonyl | researchgate.net |
| 1180-1170 | In-plane C-H bending | 4-Methoxyphenyl | jcsp.org.pk |
| 900-800 | S-N stretching | Sulfonamide | nih.gov |
| 850-810 | Out-of-plane C-H bending (para-disubstitution) | 4-Methoxyphenyl | jcsp.org.pk |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. It provides a precise mass measurement of the molecular ion, allowing for the determination of its elemental formula with high confidence. The calculated exact mass of the neutral molecule, C₁₂H₁₇NO₃S, is 255.0929 Da. In HRMS analysis, the compound is typically observed as its protonated form, [M+H]⁺, with a calculated m/z of 256.1002.
Tandem mass spectrometry (HRMS/MS) further elucidates the structure by inducing fragmentation of the molecular ion and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint. For this compound, the most probable cleavage points are the relatively weak C-S and S-N bonds of the sulfonamide linkage.
Key fragmentation pathways would likely include:
Cleavage of the S-N bond: This can lead to two primary fragments: the 4-methoxybenzenesulfonyl cation (m/z 171.0111) or the piperidine cation (m/z 84.0808), depending on which fragment retains the charge.
Cleavage of the C-S bond: This results in the formation of the 4-methoxyphenyl cation (m/z 107.0491) and the [SO₂-piperidine] fragment.
Loss of the piperidine ring: Fragmentation can lead to the loss of the entire piperidine moiety from the protonated molecule, resulting in an ion at m/z 171.0111.
Fragmentation of the 4-methoxyphenyl group: Loss of a methyl radical (•CH₃) from the methoxy group to give an ion at m/z 241.0846, followed by the loss of carbon monoxide (CO), is a common pathway for anisole (B1667542) derivatives.
| Predicted m/z | Formula | Description of Fragment |
|---|---|---|
| 256.1002 | [C₁₂H₁₈NO₃S]⁺ | Protonated Molecule [M+H]⁺ |
| 171.0111 | [C₇H₇O₃S]⁺ | 4-Methoxybenzenesulfonyl cation (loss of piperidine) |
| 155.0162 | [C₇H₇O₂S]⁺ | Fragment from loss of piperidine and one oxygen |
| 107.0491 | [C₇H₇O]⁺ | 4-Methoxyphenyl cation (from C-S cleavage) |
| 86.0964 | [C₅H₁₂N]⁺ | Protonated piperidine |
| 84.0808 | [C₅H₁₀N]⁺ | Piperidinyl cation (from S-N cleavage) |
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives
This compound itself is an achiral molecule and therefore does not exhibit a response in chiroptical spectroscopy techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, these methods would be indispensable for the stereochemical analysis of chiral derivatives of this compound.
Chirality could be introduced into the scaffold, for instance, by substitution on the piperidine ring at positions 2, 3, or 4 (if the substituent at C4 makes it a stereocenter). Synthetic strategies exist for creating chiral piperidine building blocks, such as those derived from natural products or through asymmetric synthesis. rsc.org
If a chiral derivative of this compound were synthesized, CD spectroscopy would be highly valuable. The electronic transitions associated with the methoxy-benzenesulfonyl chromophore would be perturbed by the chiral environment of the substituted piperidine ring. This would result in characteristic CD signals (Cotton effects) in the UV region, whose sign and magnitude could be correlated with the absolute configuration of the stereocenters. ORD, which measures the rotation of plane-polarized light as a function of wavelength, would provide complementary information. These techniques are crucial in pharmaceutical development where the stereoisomers of a chiral drug can have vastly different biological activities.
Dynamic Light Scattering (DLS) and other Techniques for Solution-State Aggregation Behavior
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in a liquid. usp.org It works by analyzing the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension or solution. usp.org While often used for nanoparticles and large biomolecules, DLS can also provide insights into the solution-state behavior of smaller molecules like this compound, particularly concerning its potential to form aggregates.
The intermolecular forces identified in the solid state, such as hydrogen bonding and π-π stacking, can persist to some extent in solution, especially in less polar solvents or at high concentrations. nih.govresearchgate.net These interactions could lead to the formation of supramolecular assemblies or aggregates. DLS can detect the presence of such aggregates by measuring their hydrodynamic diameter. sci-hub.st
A typical DLS experiment would involve preparing solutions of the compound at various concentrations and in different solvents. The detection of particles significantly larger than a single molecule would indicate aggregation. The technique can provide the average particle size (Z-average) and a polydispersity index (PDI), which describes the width of the size distribution. nih.gov This information is valuable for understanding the compound's solubility, stability in solution, and formulation characteristics, as aggregation can impact bioavailability and other properties.
V. Computational Chemistry and Theoretical Investigations of the Chemical Compound
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic and structural properties of the molecule. These methods provide a detailed picture of the electron distribution and energy levels.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. youtube.com The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov
For molecules structurally similar to 4-(4-Methoxy-benzenesulfonyl)-piperidine, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine these properties. jcsp.org.pk The HOMO is typically localized on the electron-rich p-methoxyphenyl group, which acts as the primary electron donor. jcsp.org.pkscispace.com Conversely, the LUMO is generally distributed over the benzenesulfonyl moiety, indicating its role as the electron-accepting region. jcsp.org.pk This separation of FMOs suggests a potential for intramolecular charge transfer upon electronic excitation.
The energy gap for related sulfonohydrazide compounds has been calculated to be around 3.81 eV. jcsp.org.pk A smaller energy gap is associated with higher polarizability and suggests the molecule can be classified as a soft molecule. nih.govjcsp.org.pk
Table 1: Representative Frontier Molecular Orbital Data for a Structurally Related Compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -2.44 |
| Energy Gap (ΔE) | 3.81 |
Data is representative and based on calculations for N'-(4-methoxybenzylidene)benzenesulfonohydrazide at the B3LYP/6-31G(d,p) level. jcsp.org.pk
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), blue indicates electron-poor regions (positive potential), and green represents neutral potential.
For this compound, the MEP would show the most negative potential (red/yellow) concentrated around the highly electronegative oxygen atoms of the sulfonyl (SO₂) group and the oxygen of the methoxy (B1213986) (–OCH₃) group. researchgate.net These sites are susceptible to electrophilic attack. The regions of highest positive potential (blue) would be located around the hydrogen atoms of the piperidine (B6355638) ring and the methyl group, identifying them as likely sites for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) analysis can further quantify the charge distribution. For similar structures, Mulliken population analysis has been used to calculate atomic charges, confirming the charge delocalization within the molecule. researchgate.netresearchgate.net
Theoretical calculations can accurately predict spectroscopic data, which aids in the structural confirmation of the compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net Theoretical values are often correlated with experimental data to ensure accuracy, with correlation coefficients (R²) typically exceeding 0.99 for ¹³C NMR in well-matched calculations. epstem.net Experimental ¹³C NMR data for the closely related 1-(4-Methoxy-benzenesulfonyl)-piperidine shows characteristic peaks for the piperidine and methoxy-benzenesulfonyl moieties. rsc.org
Table 2: Experimental and Theoretical ¹³C NMR Chemical Shifts for 1-(4-Methoxy-benzenesulfonyl)-piperidine
| Carbon Atom | Experimental δ (ppm) in CDCl₃ rsc.org | Representative Theoretical δ (ppm) (GIAO/DFT) | Assignment |
|---|---|---|---|
| C (piperidine, α to N) | 46.95 | 47.1 | Piperidine ring |
| C (piperidine, β to N) | 25.20 | 25.4 | Piperidine ring |
| C (piperidine, γ to N) | 23.58 | 23.7 | Piperidine ring |
| C (methoxy) | 55.60 | 55.8 | -OCH₃ group |
| C (aromatic, C-O) | 162.86 | 163.0 | Aromatic ring |
| C (aromatic, C-S) | 128.11 | 128.3 | Aromatic ring |
| C (aromatic, ortho to S) | 129.77 | 129.9 | Aromatic ring |
| C (aromatic, ortho to O) | 114.10 | 114.3 | Aromatic ring |
Theoretical values are representative and based on typical calculation accuracy.
Vibrational Frequencies: Theoretical vibrational (FT-IR and Raman) spectra are calculated using DFT methods. The computed harmonic frequencies are often scaled by an empirical factor (e.g., 0.961) to correct for anharmonicity and achieve better agreement with experimental spectra. jcsp.org.pk Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific bond stretches, bends, and torsions. jcsp.org.pkresearchgate.net For the methoxy group, characteristic C-O stretching vibrations are expected, while the sulfonyl group would exhibit strong symmetric and asymmetric SO₂ stretching modes. researchgate.net
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. nih.gov These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). A high chemical hardness value indicates a "hard" molecule with low reactivity. nih.gov
Table 3: Representative Global Reactivity Descriptors
| Descriptor | Formula | Representative Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.25 |
| Electron Affinity (A) | -ELUMO | 2.44 |
| Chemical Hardness (η) | (I - A) / 2 | 1.905 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.345 |
| Electrophilicity Index (ω) | μ² / (2η) | 4.95 |
Values are representative and calculated based on the energy data in Table 1, following the methodology for similar compounds. nih.gov
Localized reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of the piperidine ring and the rotation around the S-N bond mean that this compound can exist in multiple conformations.
Conformational analysis is performed to identify the most stable three-dimensional structures (energy minima) and the energy barriers between them. This is often initiated using molecular mechanics force fields (e.g., MMFF94) for a broad search, followed by higher-level DFT calculations for refinement. nih.gov
The piperidine ring typically adopts a stable chair conformation to minimize steric strain. nih.gov However, other forms like twist-boat conformations can also represent local energy minima. nih.govrsc.org For N-substituted piperidines, the orientation of the substituent (axial vs. equatorial) significantly impacts the conformational energy.
Potential Energy Surface (PES) scans are conducted by systematically rotating key dihedral angles—such as those defining the piperidine ring pucker and the C-S-N-C angle—to map the conformational landscape. jcsp.org.pk These scans reveal the lowest energy conformers and the transition states connecting them. For similar sulfonamides, the rotational barrier around the S-N bond has been studied to understand the molecule's flexibility. jcsp.org.pk The global energy minimum conformation for this compound is expected to feature the piperidine ring in a chair form with the bulky benzenesulfonyl group in an equatorial position to reduce steric hindrance.
Dynamics of Ring Inversion and Side Chain Rotations
The conformational flexibility of "this compound" is a key determinant of its chemical behavior and biological activity. This flexibility is primarily governed by two dynamic processes: the inversion of the piperidine ring and the rotation of the methoxy-benzenesulfonyl side chain.
The piperidine ring typically adopts a chair conformation to minimize steric strain. However, this is not a static structure. The ring can undergo a "ring flip" or inversion, transitioning between two chair conformations. This process involves the simultaneous movement of all six atoms in the ring, passing through higher-energy transition states such as the half-chair and boat conformations. The energy barrier for this inversion is influenced by the nature and position of substituents on the ring. In the case of "this compound," the bulky sulfonyl group at the 4-position significantly influences the energetics of this inversion.
Solvent Effects on Conformation and Electronic Structure
The surrounding environment, particularly the solvent, can have a profound impact on the conformational preferences and electronic properties of "this compound". rsc.orgnih.gov Solvents can stabilize or destabilize different conformations by interacting with the solute molecule through various non-covalent forces, such as dipole-dipole interactions and hydrogen bonding. nih.gov
For instance, in a polar solvent, conformations with a larger dipole moment will be preferentially stabilized. nih.gov The electronic structure of the molecule, which describes the distribution of electrons, is also sensitive to the solvent. rsc.org This phenomenon, known as solvatochromism, can be observed experimentally as a shift in the absorption or emission spectra of the compound in different solvents.
Computational models can simulate these solvent effects, providing a detailed picture of how the solvent molecules arrange themselves around the solute and how this influences its properties. rsc.org These simulations can help in understanding the behavior of "this compound" in different chemical and biological environments. nih.gov
Ligand-Target Interaction Modeling (In Silico, Mechanistic Focus)
Understanding how "this compound" might interact with biological macromolecules is crucial for assessing its potential as a bioactive agent. In silico modeling, with a focus on the underlying mechanisms, provides a powerful tool for this purpose.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govnih.govnih.govnih.govresearchgate.netmdpi.comchemrxiv.org This method is instrumental in screening virtual libraries of compounds against a protein target to identify potential binders. researchgate.netchemrxiv.org
In the context of "this compound," molecular docking studies can be performed using academic models of enzymes and receptors to explore its potential binding modes. nih.govnih.gov The process involves generating a multitude of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govmdpi.com These studies can provide initial hypotheses about which types of proteins the compound might interact with and the structural basis for these interactions. nih.govnih.gov
Once a plausible binding pose is identified through docking, a detailed analysis of the interactions between "this compound" and the protein target is performed. nih.govnih.gov These interactions are primarily non-covalent and can be categorized into several types:
Hydrogen Bonds: These occur when a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. The sulfonamide group and the methoxy group in the compound can act as hydrogen bond acceptors, while the piperidine nitrogen can be a donor or acceptor depending on its protonation state. nih.govthescipub.commdpi.com
Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar groups to avoid contact with water. The phenyl and piperidine rings of the compound can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket. nih.govthescipub.comlu.senih.gov
π-Stacking: This refers to the attractive, non-covalent interactions between aromatic rings. researchgate.netresearchgate.netnih.govnih.govlibretexts.org The methoxy-substituted benzene (B151609) ring can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein. researchgate.netresearchgate.netnih.govnih.govlibretexts.org
Visualizing these interactions provides a structural rationale for the observed or predicted binding affinity.
To quantify the strength of the interaction between "this compound" and a protein target, binding free energy calculations can be performed. wustl.edunih.govnih.govresearchgate.netresearchgate.netnih.govnih.gov These calculations provide a more rigorous estimate of the binding affinity than the scoring functions used in molecular docking. researchgate.net
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the free energy of binding. nih.gov These methods calculate the energy of the protein-ligand complex and the individual energies of the protein and ligand in solution. The difference between these energies gives an estimate of the binding free energy. nih.govresearchgate.netresearchgate.net
Furthermore, these calculations can be used to decompose the total binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals, and solvation energies) and even from individual amino acid residues. nih.gov This analysis helps to identify the key energetic drivers of the binding event.
| Complex | Calculated ΔG° (kcal/mol) | Experimental ΔG° (kcal/mol) | Reference |
|---|---|---|---|
| Trypsin/Benzamidine | -6.1 ± 0.1 | -6.4, -7.3 | nih.gov |
| FKBP/FK506 | -13.6 ± 1.6 | -12.9 | nih.gov |
| Adenosine A2A Receptor/T4E | -14.3 ± 1.2 | -13.2 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.meijsdr.orgwikipedia.orgrsc.orgsysrevpharm.orgijaar.orgmdpi.comresearchgate.netirma-international.org The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. fiveable.mesysrevpharm.org
The general form of a QSAR model can be expressed as:
Activity = f(molecular descriptors)
Where:
Activity is a quantitative measure of the biological effect of the compounds.
f is a mathematical function (e.g., linear or non-linear) that relates the descriptors to the activity.
Molecular descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A set of compounds with known chemical structures and measured biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. ijsdr.orgsysrevpharm.org
Model Validation: The predictive power of the model is rigorously assessed using statistical techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. ijsdr.org
For a series of analogs of "this compound," a QSAR study could be undertaken to understand how modifications to its structure affect a particular biological activity. This would involve synthesizing and testing a range of related compounds and then using the resulting data to build a QSAR model. Such a model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules.
| Model Type | Key Statistical Parameters | Typical Application |
|---|---|---|
| Multiple Linear Regression (MLR) | q² > 0.6, r² > 0.8, r²pred > 0.5 | Modeling linear relationships in smaller, homogeneous datasets. |
| Partial Least Squares (PLS) | Similar to MLR, handles more descriptors | Analyzing datasets with many, potentially correlated, descriptors. |
| Machine Learning (e.g., SVM, Random Forest) | Accuracy, Precision, Recall | Modeling complex, non-linear relationships in large datasets. |
Development of Descriptors for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for designing and optimizing lead compounds. These studies rely on molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For a molecule like this compound, a variety of descriptors would be developed to build robust QSAR models.
These descriptors are typically categorized as follows:
1D Descriptors: These are the simplest and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, which describe molecular branching and shape, and connectivity indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric and electronic field parameters.
In the context of benzenesulfonamide (B165840) and piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. nih.govresearchgate.net These methods generate 3D grid-based descriptors representing the steric and electrostatic fields around the molecule. For a series of analogs of this compound, these descriptors would be correlated with their biological activity using statistical methods like Partial Least Squares (PLS) regression. nih.gov The quality of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov
A computational study on furan-pyrazole piperidine derivatives utilized 3D and 2D autocorrelation descriptors selected via a genetic algorithm to establish a multiple linear regression (MLR) model. nih.gov Such an approach could be applied to a series of this compound analogs to identify key structural features influencing their biological activity.
Below is an example of the types of descriptors that would be calculated for a QSAR study of this compound and its analogs.
| Descriptor Type | Examples | Information Provided |
| Constitutional | Molecular Weight, Atom Count, Rotatable Bond Count | Basic molecular properties and flexibility. |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices | Molecular size, shape, and degree of branching. |
| Geometrical | 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) | 3D structure of the molecule. |
| Electrostatic | Partial Charges, Dipole Moment, Molecular Electrostatic Potential (MEP) | Distribution of charge and regions of electrophilic/nucleophilic attack. ijaers.com |
| Quantum-Chemical | HOMO/LUMO energies, Hardness, Softness, Electronegativity | Molecular reactivity and stability. ijaers.com |
Prediction of Molecular Interactions and Activities in Analogous Series
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule interacts with a biological target, such as a protein receptor or enzyme. For analogs of this compound, these methods can predict their binding modes and affinities, providing a rationale for their observed biological activities and guiding the design of more potent compounds.
Studies on piperidine-derived sulfonamides have utilized molecular docking to investigate their binding to protein receptors. For instance, certain 2-oxo-ethyl piperidine pentanamide-derived sulfonamides were shown to fit well into the binding sites of insulin-inhibiting protein receptors, with calculated binding affinities indicating potential as antidiabetic agents. colab.wsresearchgate.net Similarly, piperazine (B1678402) sulfonamide analogs have been studied as inhibitors of enzymes like α-amylase and dipeptidyl peptidase-IV (DPP-IV), with docking studies revealing key hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites. researchgate.netsrce.hrnih.gov
In a hypothetical docking study of this compound with a target protein, the following interactions would be analyzed:
Hydrogen Bonds: The sulfonamide group (SO2NH) and the methoxy group (-OCH3) are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The phenyl ring and the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-Pi Stacking: The aromatic phenyl ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, or tryptophan.
The results of such a study would provide a binding score (e.g., in kcal/mol) and a visual representation of the binding pose, which are crucial for understanding the structure-activity relationship at an atomic level.
The table below illustrates the kind of data that would be generated from a molecular docking study of analogous sulfonamide-piperidine compounds.
| Compound Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| MNOPEP | Insulin Receptor (7m17) | -6.7 | TYR, PHE, LEU |
| MMOPEP | Insulin Receptor (7m17) | -6.9 | TYR, PHE, VAL |
| MOPEPP | Insulin Receptor (7m17) | -6.6 | TYR, ILE, LEU |
Data adapted from studies on analogous piperidine-derived sulfonamides. colab.wsresearchgate.net
Non-Linear Optical (NLO) Properties and Materials Science Potential (Theoretical)
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net Organic molecules with donor-π-acceptor architectures can exhibit large NLO responses. The this compound structure possesses a potential donor-acceptor framework, with the methoxy group acting as an electron donor and the sulfonyl group as an electron acceptor, connected through the phenyl ring.
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. researchgate.netbohrium.comnih.gov Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's NLO activity.
Studies on various sulfonamide derivatives have shown that they can possess significant NLO properties. researchgate.netbohrium.comnih.gov For example, theoretical investigations of azo sulfonamide derivatives and other simple sulfonamides have revealed substantial first hyperpolarizability values, often benchmarked against urea, a standard NLO material. researchgate.netbohrium.com The NLO response is attributed to intramolecular charge transfer from the electron-donating part to the electron-accepting part of the molecule. bohrium.com
A computational study of this compound would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The calculations would optimize the molecular geometry and then compute the electronic properties related to the NLO response. A low HOMO-LUMO energy gap is often associated with higher polarizability and hyperpolarizability. bohrium.com
The following table presents theoretical NLO data for representative sulfonamide derivatives from the literature, illustrating the type of information that would be sought for this compound.
| Property | Symbol | Representative Sulfonamide 1 | Representative Sulfonamide 2 | Urea (Reference) |
| Dipole Moment (Debye) | μ | 5.82 | 4.95 | 1.37 |
| Mean Polarizability (a.u.) | <α> | 245.3 | 210.7 | 35.8 |
| First Hyperpolarizability (a.u.) | β_tot | 2503 | 1850 | 37.2 |
Data is illustrative and based on values reported for various NLO-active sulfonamide derivatives in the literature. researchgate.netbohrium.com
These theoretical predictions suggest that this compound, and its derivatives, could be promising candidates for NLO materials, warranting further experimental investigation.
Vi. Structure Activity Relationship Sar Insights and Molecular Design Principles Non Clinical Focus
Systematic Exploration of Structural Modifications and Their Impact on Molecular Interactions
The biological activity of arylsulfonylpiperidine derivatives is highly dependent on the nature and position of substituents on both the aromatic and piperidine (B6355638) rings. Systematic modifications help to map the steric and electronic requirements of target binding sites.
The methoxy (B1213986) group and other substituents on the benzenesulfonyl ring play a crucial role in modulating the pharmacological profile of the molecule. The position of the methoxy group—ortho, meta, or para—can significantly affect the molecule's properties. For instance, in studies on related 18F-labeled benzyl (B1604629) triphenylphosphonium cations, the para-substituted compound showed the highest uptake in the heart, while ortho- and meta-methoxy substitutions led to faster clearance from the liver. nih.gov This suggests that the methoxy group's position can be a key determinant of the compound's pharmacokinetic behavior. nih.gov
Further substitutions on the phenyl ring also have a pronounced effect. In a series of benzene-1,4-disulfonamide (B103779) analogs, introducing fluoro or methyl groups ortho to the sulfonamide moiety resulted in decreased potency. nih.gov This loss of activity was hypothesized to be due to steric hindrance, which could force an unfavorable conformational change in the sulfonamide group, disrupting optimal interaction with the target. nih.gov The sulfonamide group itself is often considered essential for potency, as its replacement with a sulfone can lead to a complete loss of activity. nih.gov The electronic nature of substituents is also a factor; strong electron-releasing groups like the 4-methoxy substituent have been noted to influence synthetic pathways, an important consideration for molecular design. nih.gov
Table 1: Impact of Phenyl Ring Substitution on Potency in an Analogous Benzene-1,4-disulfonamide Series Data extracted from studies on oxidative phosphorylation inhibitors. nih.gov
| Compound/Modification | Substitution on Phenyl Ring | MIA PaCa-2 IC50 (µM) | BxPC-3 IC50 (µM) |
|---|---|---|---|
| Parent Compound (Unsubstituted) | None | 0.29 | 0.5 |
| Analog 18 | Fluoro (ortho-position) | 0.9 | 1.6 |
| Analog 19 | Methyl (ortho-position) | 5.1 | 5.6 |
The piperidine ring serves as a versatile scaffold whose substitution pattern significantly influences biological activity. Research on piperidine-substituted sulfonamides has shown that the placement of even small alkyl groups, such as a methyl group at the 3- or 4-position of the piperidine ring, can have a substantial impact on anticancer properties. ajchem-a.com
In other related series, a 3-substituted piperidine was found to be critical for retaining high potency, with further modifications like a cis-hydroxy group at the 3-position or a 3,5-bridge being moderately tolerated. nih.gov Functionalization of the piperidine nitrogen is also a key strategy. Studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are structurally related, revealed that N-alkylation is crucial for activity. nih.gov Removal of an N-isopropyl group led to a significant drop in potency, whereas an N-methyl analog was equipotent, indicating a specific size requirement for the substituent. nih.gov Moving the N-methylpiperidine substituent itself from the 4-position to the 3-position of the core structure was tolerated but resulted in lower activity. nih.gov Furthermore, to improve properties like metabolic stability, the nitrogen can be incorporated into different functional groups. For example, a tert-butyl carbamate (B1207046) group has been successfully replaced by a bioisosteric oxadiazole ring to maintain hydrogen bonding interactions while potentially improving stability. nih.gov
Table 2: Effect of Piperidine Moiety Modification on Choline Transporter (CHT) Inhibition Data from a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov
| Compound ID | Modification on Piperidine Moiety | CHT IC50 (µM) at 100 nM Choline |
|---|---|---|
| 10l | Unsubstituted Nitrogen (NH) | 10.3 |
| 10m (ML352) | N-Methyl | 0.22 |
| Parent (N-isopropyl) | N-Isopropyl | 0.21 |
| 10o | N-Cyclohexyl | >25 |
| 10p | N-Cyclopentyl | >25 |
The spatial relationship between the benzenesulfonyl and piperidine moieties is critical for optimal target engagement. In the parent compound, these two rings are directly connected, creating a relatively rigid structure. Studies on analogs where the distance between the sulfonamide group and the piperidine ring was increased have noted a corresponding decrease in antitumor properties, highlighting the importance of a compact structure for that specific target. ajchem-a.com In other molecular contexts, however, introducing a flexible linker, such as an ethoxy group, has been tolerated, indicating that linker requirements are highly target-dependent. nih.gov The introduction of a linker can alter the conformational freedom of the molecule, allowing it to adopt different orientations within a binding pocket. The optimal linker length and flexibility represent a balance between maintaining the correct orientation of pharmacophoric elements and minimizing entropic penalties upon binding.
Mechanistic Interpretation of SAR Data for Ligand-Target Recognition (In Vitro/In Silico)
Understanding SAR data at a mechanistic level allows for the development of pharmacophore models and a deeper comprehension of ligand-target interactions.
Analysis of various arylsulfonylpiperidine-type structures reveals a consistent pharmacophore model. The key elements generally include:
The Benzenesulfonamide (B165840) Moiety: This group is often a critical interaction point. The sulfonamide can act as a hydrogen bond donor and acceptor. In studies with carbonic anhydrase inhibitors, this moiety was shown to form crucial hydrogen bonds with residues like threonine and make hydrophobic contacts with leucine (B10760876) residues within the active site. nih.gov
The Aromatic Ring: The phenyl ring provides a scaffold for substituents that can modulate electronic properties and engage in hydrophobic or π-stacking interactions with the target protein.
The Piperidine Ring: This ring typically serves as a key hydrophobic element and a scaffold for placing additional functional groups. ajchem-a.com It has been observed making hydrophobic contacts with residues such as valine, leucine, proline, and alanine (B10760859) in various targets. nih.gov The nitrogen atom can also serve as a hydrogen bond acceptor or a point for vector growth to explore additional binding pockets.
These elements—the hydrogen-bonding sulfonamide, the central aromatic core, and the hydrophobic piperidine ring—constitute the fundamental pharmacophore for this class of compounds. ajchem-a.comnih.gov
The three-dimensional arrangement of the pharmacophoric elements is paramount for high-affinity binding. As noted, substitutions at the ortho-position of the benzenesulfonyl ring can induce unfavorable conformations that disrupt binding and reduce potency. nih.gov This implies a strong preference for a specific torsional angle between the phenyl ring and the sulfonamide group.
Molecular modeling and dynamics studies on related sulfonamides have provided further clarity. For optimal interaction with certain metalloenzymes like carbonic anhydrase, the distance between the sulfonamide nitrogen and the zinc ion in the active site is a critical parameter, ideally maintained at approximately 2 Å. nih.gov Furthermore, the activity profile of different piperidine substitution patterns suggests that an optimal angle and distance between the core and distal parts of the molecule are required for maximal potency. nih.gov These findings underscore that beyond the mere presence of key functional groups, their precise spatial orientation, governed by the molecule's conformational preferences, is a decisive factor for molecular recognition and biological activity.
Rational Design Principles for Modulating Molecular Properties
Rational drug design is a systematic approach that leverages the understanding of a biological target to create molecules with desired interactions. nih.govnih.gov For the 4-(4-methoxy-benzenesulfonyl)-piperidine core, design principles are derived from detailed SAR studies of analogous compounds.
The affinity and selectivity of compounds containing the arylsulfonylpiperidine framework are highly sensitive to substitutions on both the aromatic ring and the piperidine nitrogen. Studies on related N-substituted 4-arylsulfonylpiperidine derivatives have provided a roadmap for optimizing these properties, particularly as inhibitors of matrix metalloproteinases (MMPs). researchgate.netnih.gov
Key strategies include:
Substitution on the Aryl Ring: The nature and position of substituents on the phenyl ring of the benzenesulfonyl group can significantly impact binding affinity. While the 4-methoxy group in the parent compound provides a specific electronic and steric profile, exploration of other substituents can fine-tune interactions with the target protein's binding pocket. For instance, in a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids, substitutions on the aromatic ring of the N-benzyl group did not dramatically alter MMP-13 activity, but did affect selectivity over other MMPs like MMP-1 and MMP-9. nih.gov
Table 1: Illustrative SAR of N-Substituted Arylsulfonylpiperidine Analogs for MMP Inhibition
| Compound ID | R (N-substituent) | Ar (Aryl-substituent) | MMP-13 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | Selectivity (MMP-9/MMP-13) |
| A | Benzyl | 4-Methoxy | 5 | 25 | 5 |
| B | Methyl | 4-Methoxy | 15 | 60 | 4 |
| C | Ethyl | 4-Methoxy | 10 | 45 | 4.5 |
| D | Benzyl | 4-Chloro | 3 | 30 | 10 |
| E | Benzyl | 4-Fluoro | 4 | 28 | 7 |
This table is a hypothetical representation based on trends observed in published literature nih.gov to illustrate SAR principles and does not represent actual experimental data for this compound itself.
The chemical reactivity of the this compound scaffold can be modulated through strategic structural modifications. This is particularly relevant for optimizing metabolic stability and avoiding the formation of reactive metabolites.
Modification of the Methoxy Group: The methoxy group is susceptible to O-demethylation by cytochrome P450 enzymes. Replacing the methoxy group with more metabolically stable bioisosteres can enhance the compound's half-life. ijnrd.org For example, replacing it with a fluoro or a trifluoromethyl group can block metabolic cleavage. ijnrd.org
Bioisosteric Replacements in Sulfonyl Piperidine Scaffolds and their Impact on Molecular Interactions
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one atom or group with another that has similar physical or chemical properties, with the aim of improving the compound's biological profile. ijnrd.orgsci-hub.se
Aryl Ring Bioisosteres: The 4-methoxyphenyl (B3050149) group can be replaced with various bioisosteres to modulate properties. For instance, replacing the benzene (B151609) ring with heterocyclic rings like pyridine (B92270) or thiophene (B33073) can alter solubility, polarity, and potential for hydrogen bonding. nih.gov More recently, saturated bicyclic scaffolds, such as bicyclo[1.1.1]pentane, have been used as benzene ring mimics to improve physicochemical properties. nih.gov A bicycloheptane (B81988) has been identified as a mimic for meta-substituted benzene rings, offering a way to improve metabolic stability and membrane transport. researchgate.net
Sulfonamide Bioisosteres: The sulfonamide group itself can be replaced by other acidic functionalities to fine-tune the pKa and interaction profile. While sulfonamides are often used as bioisosteres for carboxylic acids, other groups like sulfoximines have been explored as replacements for sulfonamides to mitigate issues such as off-target effects. nih.gov
Piperidine Ring Bioisosteres: The piperidine ring provides a three-dimensional structure that is crucial for orienting the pharmacophoric groups. Its basic nitrogen can be important for salt formation and solubility. Bioisosteric replacement of the piperidine ring with other saturated heterocycles like morpholine (B109124) or thiomorpholine (B91149) can modulate basicity, lipophilicity, and metabolic stability. For example, replacing a piperidine with a morpholine ring can sometimes lead to an inactive compound, highlighting the sensitivity of the interaction to the specific scaffold.
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Moiety | Bioisosteric Replacement | Potential Impact on Molecular Properties |
| 4-Methoxyphenyl | 4-Fluorophenyl | Increased metabolic stability, altered electronic profile |
| 4-Methoxyphenyl | Pyridin-4-yl | Increased polarity, potential for hydrogen bonding |
| Benzene Ring | Bicyclo[1.1.1]pentane | Improved physicochemical properties, reduced lipophilicity nih.gov |
| Sulfonamide | Sulfoximine | Altered acidity (pKa), potential to reduce off-target binding nih.gov |
| Piperidine | Morpholine | Reduced basicity, increased polarity |
| Piperidine | Azetidine | Smaller, more rigid scaffold, altered vector positioning |
This table provides examples of potential bioisosteric replacements and their generally expected impact; the actual effect is context-dependent and requires experimental validation.
Vii. Applications As Research Probes and Chemical Tools Non Clinical/non Therapeutic
Utilization in Mechanistic Chemical Biology Studies
In the field of mechanistic chemical biology, small molecules are invaluable for dissecting complex biological pathways. The structural motifs present in 4-(4-Methoxy-benzenesulfonyl)-piperidine suggest its potential utility in such studies, particularly in the context of enzyme inhibition and the elucidation of protein-ligand interactions.
The study of protein-ligand interactions is fundamental to understanding biological processes and for the rational design of therapeutic agents. nih.gov The this compound scaffold can serve as a valuable starting point for developing chemical probes to investigate these interactions. The piperidine (B6355638) ring can engage in various non-covalent interactions, including hydrogen bonding and van der Waals forces, while the methoxy-benzenesulfonyl group can participate in aromatic stacking and dipole-dipole interactions.
Several biophysical techniques are available to study the binding of small molecules like this compound to their target proteins. These methods can provide quantitative data on binding affinity, stoichiometry, and kinetics. researchgate.net
Table 1: Biophysical Techniques for Studying Protein-Ligand Interactions
| Technique | Information Obtained |
|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), association and dissociation rate constants (kon, koff) |
| Fluorescence Polarization (FP) | Binding affinity (Kd) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping, conformational changes upon binding |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex |
The insights gained from these techniques can guide the design of more potent and selective derivatives of this compound for specific biological targets.
The sulfonamide moiety is a well-established pharmacophore known to interact with the active sites of various enzymes, particularly metalloenzymes and hydrolases. nih.gov This suggests that this compound and its derivatives could be employed as inhibitors to study the mechanisms of these enzymes. For instance, benzenesulfonamide-piperazine hybrids have shown inhibitory potential against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and α-glucosidase. nih.gov
Mechanistic studies of glycoside hydrolases, for example, often utilize inhibitors to trap enzymatic intermediates and elucidate the catalytic cycle. sfu.ca While direct studies on this compound are not available, its structural similarity to known enzyme inhibitors makes it a candidate for such investigations. The methoxy (B1213986) group on the benzene (B151609) ring can also influence the electronic properties of the sulfonamide, potentially tuning its inhibitory activity and selectivity. A systematic investigation of a series of analogs could provide valuable structure-activity relationship (SAR) data for understanding the molecular determinants of enzyme inhibition. nih.gov
Development as Fluorescent or Photoaffinity Probes for Molecular Biology Research
To visualize and identify molecular targets within a complex biological system, small molecule probes can be chemically modified with reporter groups such as fluorophores or photo-reactive moieties. rsc.orgbeilstein-journals.org The this compound scaffold could potentially be derivatized to create such probes.
The development of fluorescent probes from piperidine-containing molecules has been demonstrated for studying σ receptors. nih.govebi.ac.uk In these examples, a fluorescent tag is attached to the piperidine scaffold, enabling the visualization of the target receptor in cells. nih.govunito.it Similarly, the piperidine nitrogen of this compound could be a suitable attachment point for a fluorophore, allowing for the development of probes to track its subcellular localization and interaction with target proteins.
Photoaffinity labeling is another powerful technique for identifying the binding partners of a small molecule. nih.gov This involves incorporating a photo-reactive group, such as a diazirine or benzophenone, into the molecule of interest. nih.gov Upon photoactivation, the probe forms a covalent bond with its binding partner, which can then be identified by techniques like mass spectrometry. The benzenesulfonyl ring of this compound could be a site for the introduction of a photo-reactive group to create a photoaffinity probe.
Application as Reference Standards and Calibration Compounds in Analytical Research
In analytical chemistry, well-characterized reference standards are essential for the validation of analytical methods and the accurate quantification of analytes. nih.govwjarr.com Given its stable chemical structure, this compound could serve as a reference standard in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
For compounds that lack a strong UV chromophore, derivatization is often necessary for detection by UV-Vis spectroscopy. researchgate.net A validated HPLC method for the quantitative analysis of 4-methanesulfonyl-piperidine, a structurally related compound without a UV chromophore, utilized a charged aerosol detector (CAD). researchgate.net This suggests that similar analytical approaches could be developed and validated for this compound. The presence of the methoxy-benzenesulfonyl group, however, may provide sufficient UV absorbance for detection without derivatization.
The process of analytical method validation ensures that a method is suitable for its intended purpose and provides reliable results. nih.govaquaenergyexpo.com This typically involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. wjarr.com
Table 2: Key Parameters in Analytical Method Validation
| Parameter | Description |
|---|---|
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
The availability of this compound as a certified reference standard would be beneficial for quality control in research and development settings where this compound or its derivatives are synthesized or utilized. targetmol.com
Potential in Material Science and Supramolecular Chemistry Research
The fields of material science and supramolecular chemistry focus on the design and synthesis of materials with novel properties arising from the controlled organization of molecules. The ability of this compound to participate in non-covalent interactions makes it an interesting building block for the construction of supramolecular assemblies.
The crystal structures of related N-(aryl)arylsulfonamides reveal the importance of hydrogen bonding and C-H...π interactions in directing their supramolecular architecture. nih.gov These interactions can lead to the formation of one-, two-, or three-dimensional networks. nih.gov Similarly, the crystal structure of a 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide derivative showcases a three-dimensional supramolecular structure formed through a combination of N-H...O and C-H...O hydrogen bonds, as well as C-H...π and offset π-π stacking interactions. nih.gov The interplay of the piperidine ring and the methoxy-benzenesulfonyl group in this compound could lead to the formation of unique crystal packing arrangements with potential applications in crystal engineering. nih.gov
Furthermore, the piperidine moiety is known to form host-guest complexes with macrocyclic hosts like cyclodextrins. mdpi.com The formation of such inclusion complexes can alter the physicochemical properties of the guest molecule. The this compound molecule could potentially form stable complexes with various host molecules, leading to the development of new supramolecular systems with applications in areas such as drug delivery and sensing. nih.govaalto.fi The study of these host-guest interactions could provide insights into the principles of molecular recognition.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 4-methanesulfonyl-piperidine |
| Acetylcholinesterase |
| Butyrylcholinesterase |
| Tyrosinase |
| α-glucosidase |
Viii. Advanced Analytical Methodologies for Characterization and Quantification in Research Settings
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. This is critical for assessing the purity of synthesized 4-(4-Methoxy-benzenesulfonyl)-piperidine and for separating any potential isomers.
High-Performance Liquid Chromatography (HPLC) is a principal technique for determining the purity of this compound. The compound's structure, specifically the 4-methoxy-benzenesulfonyl group, contains a strong chromophore, making it readily detectable by UV/Vis or Diode Array Detectors (DAD).
In a typical reversed-phase HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18) using a polar mobile phase. The separation is based on the differential partitioning of the compound and any impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components in a sample. For instance, a mobile phase starting with a high proportion of water and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) is a common strategy. nih.gov
The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks. A DAD can provide additional confidence in peak purity by comparing the UV spectra across a single peak.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
This table is for illustrative purposes and actual conditions may vary based on the specific instrumentation and sample matrix.
While this compound itself is not chiral, derivatives or precursors used in its synthesis may be. If a chiral center is introduced into the piperidine (B6355638) ring or its substituents, it becomes crucial to separate and quantify the resulting enantiomers. Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound.
This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a diverse range of chiral molecules. windows.net The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. nih.gov The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, is critical for achieving successful enantioseparation. sigmaaldrich.com
The determination of the enantiomeric excess is calculated by comparing the peak areas of the two enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which has a relatively high boiling point and may not be sufficiently volatile for direct GC analysis, derivatization is often necessary.
Derivatization involves chemically modifying the compound to increase its volatility and thermal stability. For instance, the nitrogen atom in the piperidine ring could be acylated or silylated. The resulting derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components in the sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This technique is particularly useful for identifying and quantifying trace-level impurities that are amenable to volatilization.
Quantitative Spectroscopic Methods for Concentration Determination
Spectroscopic methods offer rapid and non-destructive ways to quantify the concentration of this compound in a solution.
UV/Vis spectrophotometry is a straightforward and widely accessible technique for determining the concentration of compounds that absorb ultraviolet or visible light. The 4-methoxy-benzenesulfonyl moiety in the target compound possesses a benzene (B151609) ring with an electron-donating methoxy (B1213986) group and an electron-withdrawing sulfonyl group, which results in a distinct UV absorbance profile. researchgate.net
To quantify the concentration, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of an unknown sample, its concentration can be accurately determined by interpolation from the calibration curve. The presence of the piperidine ring itself can also contribute to the UV spectrum. researchgate.net
Table 2: Example UV/Vis Spectrophotometry Data for Concentration Determination
| Concentration (µg/mL) | Absorbance at λmax (e.g., 230 nm) |
|---|---|
| 1 | 0.105 |
| 5 | 0.525 |
| 10 | 1.050 |
| 15 | 1.575 |
This table presents hypothetical data to illustrate the linear relationship between concentration and absorbance.
Fluorometric assays are highly sensitive spectroscopic methods that rely on the ability of a molecule to fluoresce. This compound is not intrinsically fluorescent. However, if a fluorescent tag or label were to be chemically incorporated into its structure, fluorometry could be employed for its quantification at very low concentrations.
The principle of fluorometry involves exciting the tagged molecule at a specific wavelength and measuring the emitted light at a longer wavelength. The intensity of the emitted fluorescence is typically directly proportional to the concentration of the fluorophore. This method offers significantly higher sensitivity compared to UV/Vis spectrophotometry. The development of such an assay would require the synthesis of a fluorescent derivative of this compound and subsequent validation of the method. nih.gov
Electrochemical Methods for Redox Behavior and Sensor Development
Electrochemical methods offer a powerful and sensitive approach to investigate the redox behavior of molecules, providing insights into their electron transfer properties and paving the way for the development of electrochemical sensors. While specific studies on the electrochemistry of this compound are not extensively documented in publicly available literature, the electrochemical characteristics can be inferred from the behavior of its constituent functional groups: the piperidine ring and the methoxy-benzenesulfonyl moiety.
Research on piperidine-containing compounds has demonstrated their electrochemical activity. For instance, cyclic voltammetry studies of piperidine nitroxides have shown reversible electron transfer processes. jlu.edu.cn The oxidation and reduction potentials observed for these compounds suggest that the piperidine ring can participate in electron exchange. Further studies on piperidine derivatives, such as piperine (B192125), have successfully utilized voltammetric techniques for quantification, indicating that the piperidine structure is amenable to electrochemical analysis. researchgate.net A well-defined cathodic peak for the reduction of piperine has been observed using square wave voltammetry at a glassy carbon electrode. researchgate.net
Moreover, the sulfonyl group can also be electrochemically active. For example, the electrochemical conversion of a sulfinamidine substituted with piperidine has been reported, with cyclic voltammetry revealing an oxidation peak for the substrate. acs.org This suggests that the sulfur center in the benzenesulfonyl group of this compound could also undergo oxidation under suitable conditions. The presence of the electron-donating methoxy group on the benzene ring would likely influence the oxidation potential.
The development of an electrochemical sensor for this compound would likely involve the selection of an appropriate electrode material and the optimization of experimental parameters such as pH and supporting electrolyte. The data from cyclic voltammetry would be crucial in determining the optimal potential for quantitative measurements, which could be performed using techniques like differential pulse voltammetry or square wave voltammetry for enhanced sensitivity.
Table 1: Potential Electrochemical Parameters for Analysis of this compound (Inferred)
| Parameter | Potential Value/Range | Technique | Electrode | Comments |
| Oxidation Potential | ~1.9 V vs SCE | Cyclic Voltammetry | Carbon-based | Inferred from structurally similar sulfinamidine with piperidine. acs.org |
| Reduction Potential | Dependent on conditions | Voltammetry | Glassy Carbon | Inferred from piperidine derivatives like piperine. researchgate.net |
Note: The values in this table are hypothetical and based on data from structurally related compounds. Experimental verification is necessary.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of compounds within complex matrices. researchgate.netsemanticscholar.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful hyphenated technique renowned for its high sensitivity, selectivity, and specificity, making it the method of choice for quantifying trace levels of pharmaceuticals and other organic molecules. semanticscholar.org
The analysis of this compound in research settings, such as in biological fluids or environmental samples, would greatly benefit from the capabilities of LC-MS/MS. The liquid chromatography (LC) component separates the target analyte from other components in the sample matrix, while the tandem mass spectrometry (MS/MS) component provides unambiguous identification and quantification.
A typical LC-MS/MS method for this compound would involve the following steps:
Sample Preparation: Extraction of the analyte from the sample matrix. This could involve liquid-liquid extraction, solid-phase extraction, or protein precipitation, depending on the sample type.
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of moderately polar compounds like the target molecule. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) would likely be employed to achieve good separation. nih.gov
Ionization: Electrospray ionization (ESI) in positive ion mode would be a suitable choice, as the piperidine nitrogen is readily protonated to form a stable [M+H]⁺ ion.
Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, the protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions (product ions). The transition from the precursor ion to one or more specific product ions is monitored for quantification (Selected Reaction Monitoring - SRM). This process provides high selectivity and reduces chemical noise.
Numerous studies have demonstrated the successful application of LC-MS/MS for the quantification of sulfonamides and piperidine-containing compounds in various samples. For instance, methods have been developed for the determination of sulfonamide antibiotics in honey and for the analysis of the genotoxic impurity piperidine in active pharmaceutical ingredients. nih.govresearchgate.net The principles and methodologies from these studies can be directly adapted for the development of a robust and validated LC-MS/MS assay for this compound.
Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Condition | Rationale |
| LC System | ||
| Column | Reversed-phase C18 (e.g., 5 µm, 3.9x100 mm) | Provides good retention and separation for moderately polar compounds. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes ionization and improves peak shape. |
| Mobile Phase B | Methanol or Acetonitrile | Organic modifier for elution. |
| Flow Rate | 0.5 - 1.0 mL/min | Typical for analytical LC columns. nih.gov |
| Injection Volume | 5 - 20 µL | Standard injection volume. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic piperidine nitrogen is easily protonated. |
| Precursor Ion [M+H]⁺ | m/z 256.1 | Calculated for C₁₂H₁₇NO₃S. |
| Product Ions | To be determined experimentally | Fragmentation of the precursor ion would yield specific product ions for quantification and confirmation. |
| Collision Energy | To be optimized | The energy required to induce fragmentation. |
This structured approach, combining efficient separation with highly selective detection, allows for the accurate and reliable quantification of this compound, even at very low concentrations in complex biological or environmental matrices.
Ix. Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Catalytic Systems for the Chemical Compound
The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal and organic chemistry, with thousands of related papers published in recent years. nih.govnih.gov Historically, the formation of the piperidine ring has been achieved through methods like the hydrogenation of pyridine (B92270) precursors, which often require harsh conditions such as high pressure and temperature. nih.gov Modern synthetic chemistry is moving towards more efficient, cost-effective, and stereoselective methods. nih.govnih.gov
Future research into the synthesis of 4-(4-Methoxy-benzenesulfonyl)-piperidine will likely focus on developing novel catalytic systems that offer greater efficiency and selectivity. Recent advancements include:
One-Pot Reactions: Combining multiple synthetic steps, such as Suzuki-Miyaura coupling followed by hydrogenation, into a single, streamlined process can significantly improve efficiency. nih.gov A concise, one-pot synthesis for functionalized sulfonylated pyridines has been developed using an SNAr reaction of pyridines with sodium sulfinate salts, which could be adapted for the target compound. capes.gov.br
Advanced Catalysis: The use of transition metal catalysts, including ruthenium, nickel, palladium, and rhodium, is evolving. nih.govmdpi.com For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted piperidines with excellent enantioselectivity. acs.org Similarly, copper-catalyzed intramolecular C-H amination presents another route for piperidine synthesis. acs.orgresearchgate.net The development of heterogeneous catalysts, such as nickel silicide, also offers advantages in terms of reusability and process simplification. nih.gov
Transfer Hydrogenation: Asymmetric reductive transamination (ART) induced by rhodium-catalyzed transfer hydrogenation offers a method to synthesize chiral piperidines from pyridinium (B92312) salts without the need for hydrogen gas or a chiral catalyst. dicp.ac.cn
These emerging strategies aim to overcome the limitations of traditional methods, such as moisture sensitivity and a narrow range of compatible functional groups. nih.govmdpi.com
| Catalytic System | Key Features | Potential Advantages for Sulfonyl Piperidine Synthesis | Reference |
|---|---|---|---|
| Palladium-Catalyzed Hydrogenation | Effective for substrates inaccessible by rhodium catalysis; tolerant of air and moisture. | Robustness and suitability for a broader range of functionalized precursors. | nih.govmdpi.com |
| Ruthenium Heterogeneous Catalyst | Promotes diastereoselective cis-hydrogenation of substituted pyridines. | High stereocontrol in the final piperidine structure. | nih.gov |
| Rhodium-Catalyzed Transfer Hydrogenation | Allows for asymmetric synthesis from pyridinium salts using a chiral amine source. | Access to specific chiral isomers without a chiral catalyst. | dicp.ac.cn |
| Copper-Catalyzed C-H Amination | Enables intramolecular cyclization of N-fluoro amides to form the piperidine ring. | Direct formation of the N-C bond under potentially milder conditions. | acs.orgresearchgate.net |
Application of Machine Learning and Artificial Intelligence in De Novo Design of Sulfonyl Piperidines
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design of novel chemical entities. nih.govdlapiper.comnih.gov De novo drug design, which computationally generates new molecular structures, is a key area where AI is making a significant impact. nih.govschrodinger.com This approach can explore vast chemical spaces, generating billions of novel structures and predicting their properties with increasing accuracy. schrodinger.com
For sulfonyl piperidines, AI and ML can be applied in several ways:
Generative Models: Deep learning methods, such as recurrent neural networks (RNNs), generative adversarial networks (GANs), and autoencoders, can be trained on existing libraries of piperidine-containing molecules. nih.gov These models learn the underlying chemical rules and patterns to generate novel, valid sulfonyl piperidine structures. Transfer learning can then fine-tune these models to generate molecules with a high affinity for specific biological targets. nih.govmdpi.com
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning can predict the biological activity and physicochemical properties of newly designed molecules. mdpi.comnih.gov This allows for rapid virtual screening, prioritizing the most promising candidates for synthesis and experimental testing.
Accelerated Discovery: AI-driven platforms have demonstrated remarkable success. For example, one company used its AI platform to identify a potential treatment for COVID-19 from existing drugs in just 48 hours. dlapiper.com Another research effort used an automated de novo design workflow to explore 23 billion structures and identify four novel scaffolds with favorable properties in only six days. schrodinger.com
The application of these computational tools to the sulfonyl piperidine class could rapidly expand the library of known derivatives, uncovering novel structures with optimized properties for various applications. nih.govnih.gov
| AI/ML Technique | Description | Application to Sulfonyl Piperidine Design | Reference |
|---|---|---|---|
| Deep Reinforcement Learning (DRL) | Combines a generative neural network with a reinforcement-learning agent to optimize molecules towards desired properties. | Generates novel sulfonyl piperidines with high predicted activity and selectivity. | nih.gov |
| Transfer Learning (TL) | A pretrained model is fine-tuned on a smaller, specific dataset to improve performance on a targeted task. | Adapts a general molecule generator to produce sulfonyl piperidines with specific characteristics (e.g., binding to a particular protein). | nih.govmdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity or other properties. | Predicts the potency and other properties of newly designed sulfonyl piperidine derivatives. | mdpi.comnih.gov |
| Generative Pretraining (GPT) | Used to extract contextual features of molecules to guide the generation of new structures. | Guides the creation of novel molecules by combining learned molecular features with target protein information. | mdpi.com |
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Single-Molecule Techniques
Understanding the precise mechanisms of chemical reactions is crucial for optimizing synthetic pathways and designing molecules with specific functions. Ultrafast spectroscopy and single-molecule techniques offer unprecedented insight into the transient states and dynamics of chemical processes that are averaged out in conventional ensemble measurements. nih.govrsc.org
Ultrafast Spectroscopy: Techniques like femtosecond time-resolved infrared (TR-IR) spectroscopy allow for the direct observation of short-lived reaction intermediates. researchgate.netresearchgate.net Studies on sulfonyl azides, which are precursors to key reactive intermediates like sulfonyl nitrenes, have used these methods to track excited states and their decay processes on a picosecond timescale. researchgate.net Applying these techniques to reactions involving this compound could elucidate the formation of transient species, resolve reaction pathways, and provide a deeper understanding of the catalytic cycles involved in its synthesis. rsc.orgresearchgate.netresearchgate.net
Single-Molecule Techniques: Methods such as scanning probe microscopy (SPM) and single-molecule fluorescence detection enable the real-time observation and manipulation of individual molecules. oup.comnih.gov These techniques can visualize conformational changes, association and dissociation events, and chemical reactions one molecule at a time. nih.govumich.edu For sulfonyl piperidine research, single-molecule studies could reveal heterogeneities in catalytic processes or provide a direct view of how these molecules interact with biological targets, bridging the gap between chemical reactions and mechanical events at the molecular level. nih.gov
| Technique | Principle | Potential Application to Sulfonyl Piperidines | Reference |
|---|---|---|---|
| Femtosecond Time-Resolved IR (TR-IR) Spectroscopy | Uses ultrashort laser pulses to initiate a reaction and probe the vibrational spectra of transient species. | Directly observe reactive intermediates in the synthesis or photochemistry of the compound. | researchgate.netresearchgate.net |
| Single-Molecule Fluorescence Spectroscopy | Detects fluorescence from individual molecules to monitor conformational changes and binding events in real time. | Study the binding dynamics of the compound with a target protein or nucleic acid without ensemble averaging. | nih.govnih.gov |
| Scanning Probe Microscopy (SPM) | Techniques like STM and AFM can image and manipulate individual molecules on a surface. | Visualize the precise structure and control the reaction pathways of single sulfonyl piperidine molecules. | oup.com |
Development of the Chemical Compound and its Analogs as Advanced Chemical Probes for Cellular and Sub-Cellular Research (non-clinical imaging)
Fluorescent chemical probes are indispensable tools in modern cell biology, allowing for the visualization and tracking of specific organelles and biomolecules within living cells. nih.gov The piperidine scaffold is a common feature in molecules designed for biological applications, and its derivatives are being explored for cellular imaging. nih.govmdpi.com
Derivatives of this compound hold potential as advanced chemical probes. For instance, studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have shown that these compounds can possess good membrane permeability and disperse throughout the cell cytoplasm, making them suitable for cellular imaging applications. mdpi.comnih.gov These probes were found to be largely non-toxic to non-cancerous cells at imaging concentrations. mdpi.comnih.gov
Future research will likely focus on:
Targeted Imaging: Modifying the this compound structure to include moieties that target specific organelles like mitochondria, the endoplasmic reticulum, or the nucleus. nih.gov
Enhanced Photophysical Properties: Synthesizing analogs with improved fluorescence quantum yields, larger Stokes' shifts, and emission in the near-infrared (NIR) region to allow for deeper tissue penetration and reduced background fluorescence. mdpi.com
Theranostic Agents: Combining the imaging capabilities of the probe with therapeutic action. Arylsulfonyl derivatives have already been investigated as potential cancer theranostics, a field where a single compound is used for both diagnosis (imaging) and therapy. mdpi.comnih.gov
| Probe Type / Derivative | Key Structural Feature | Observed Imaging Application | Reference |
|---|---|---|---|
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Combines a piperazine (B1678402) linker with 1,8-naphthalimide (B145957) (a fluorophore) and an arylsulfonyl group. | Good membrane permeability; disperses in the cytoplasm of fibroblast and breast cancer cell lines. | mdpi.comnih.gov |
| Styrylpyridinium (SP) derivatives | Contain a styrylpyridinium core, which can be highly fluorescent. | Strong fluorescent signal localized in the cell cytoplasm; used for imaging cell-cell interactions. | mdpi.com |
| Fluorescence-labeled neopeltolide (B1256781) derivatives | A fluorescent dye attached to a macrolide scaffold. | Rapid cellular uptake and localization within the endoplasmic reticulum and mitochondria. | nih.gov |
Interdisciplinary Research Opportunities with Physics, Materials Science, and Environmental Chemistry
The versatility of the sulfonyl piperidine scaffold opens doors for collaboration with fields beyond traditional chemistry and biology.
Physics: The photophysical properties of fluorescent analogs of this compound are of fundamental interest. Interdisciplinary studies with physicists could explore phenomena like single-molecule photophysics, energy transfer mechanisms, and the development of novel sensors based on fluorescence quenching or enhancement. Ultrafast laser spectroscopy, a tool often developed and refined in physics labs, is essential for these studies. scruttonlab.com
Materials Science: Piperidine derivatives can be incorporated into advanced materials. For example, a piperidine-based compound has been used to create polymeric films with antimicrobial properties. researchgate.net Future research could explore the integration of this compound into polymers, hydrogels, or nanoparticles to create functional materials for drug delivery, sensing, or as specialized coatings. The sulfonyl group itself can be a precursor to sulfinyl radicals, which are useful in synthesizing complex sulfur-containing molecules and materials. nih.gov
Environmental Chemistry: Piperidine is used as a solvent and a base in various industrial processes, including the vulcanization of rubber. wikipedia.org Understanding the environmental fate and potential applications of stable derivatives like this compound is an area for future study. This could include investigating their role as tracers, their degradation pathways in the environment, or their potential use in developing "green" chemical processes, leveraging the stability and unique reactivity of the sulfonyl piperidine structure.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-formylpiperidine |
| 2,2,6,6-tetramethylpiperidine |
| dipiperidinyl dithiuram tetrasulfide |
| N-chloropiperidine |
| Preclamol |
| Niraparib |
| 2-naphthylsulfonyl azide |
| 2-NpNSO₂ |
| singlet sulfonylnitrene |
| triplet nitrene |
| 1,8-naphthalic anhydride |
| Doxorubicin |
| ethidium bromide |
| potassium iodide |
| Melperone |
| Donepezil |
| sodium sulfinate |
| tetrabutylammonium chloride |
| quinine (B1679958) chloroacetate |
| anabasine |
| cinchophen acid chloride |
| 4-(4-cyanostyryl)-1-dodecylpyridin-1-ium bromide |
| acetyl chloride |
Q & A
Q. What are the established synthetic routes and purification methods for 4-(4-Methoxy-benzenesulfonyl)-piperidine?
The compound is synthesized via nucleophilic substitution, where piperidine reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine). The reaction proceeds under inert conditions (e.g., nitrogen atmosphere) at room temperature. Purification is achieved through recrystallization (using solvents like ethanol or acetone) or column chromatography (silica gel, eluting with dichloromethane/methanol mixtures). These methods remove unreacted starting materials and sulfonic acid by-products, ensuring high purity .
Q. How is this compound characterized structurally and analytically?
Characterization employs:
- 1H/13C NMR : To confirm the integration of the methoxy group (δ ~3.8 ppm for –OCH3) and sulfonyl-linked aromatic protons (δ ~7.5–8.0 ppm).
- IR Spectroscopy : To identify sulfonyl S=O stretches (asymmetric ~1350 cm⁻¹, symmetric ~1150 cm⁻¹).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 272.3). These techniques align with methodologies used for analogous sulfonamide-piperidine derivatives .
Q. What chemical transformations can this compound undergo?
Key reactions include:
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H2) reduces the sulfonyl group to a thioether.
- Nucleophilic Substitution : The methoxy group can be replaced with halides (e.g., BBr3 demethylation followed by halogenation).
- Oxidation : Under strong oxidizing conditions (e.g., KMnO4), the piperidine ring may undergo cleavage. Reaction conditions must be optimized to avoid degradation of the sulfonyl moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in synthesizing this compound?
- Design of Experiments (DOE) : Systematically vary parameters like base type (e.g., NaOH vs. Et3N), solvent polarity (e.g., THF vs. DCM), and temperature.
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps.
- By-Product Analysis : Use LC-MS to detect sulfonic acid derivatives and adjust stoichiometry (e.g., excess piperidine) to suppress side reactions. For example, triethylamine enhances nucleophilicity of piperidine, while lower temperatures (~0°C) reduce sulfonyl chloride hydrolysis .
Q. What strategies are used to explore the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Functional Group Modifications : Replace the methoxy group with electron-withdrawing (e.g., –CF3) or donating (–NH2) groups to assess bioactivity shifts.
- Piperidine Ring Substitution : Introduce methyl or fluorine at the 3-position to alter steric/electronic profiles.
- Biological Assays : Test derivatives against target receptors (e.g., GPCRs, kinases) to correlate structural changes with IC50 values. Computational docking (e.g., AutoDock) predicts binding modes, guiding synthetic priorities .
Q. How can contradictory reports about the biological activity of this compound be resolved?
Methodological steps include:
- Purity Verification : Re-analyze compounds via HPLC to rule out impurities (e.g., residual solvents) affecting assay results.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., DMSO vehicle) across studies.
- Meta-Analysis : Compare datasets for variables like incubation time or concentration gradients. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound stability in culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
